molecular formula C11H13BrO B8229084 Benzaldehyde, 4-bromo-2,6-diethyl- CAS No. 1266114-84-4

Benzaldehyde, 4-bromo-2,6-diethyl-

Cat. No.: B8229084
CAS No.: 1266114-84-4
M. Wt: 241.12 g/mol
InChI Key: FNFIRMHPWJUSFX-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-bromo-2,6-diethyl- is a useful research compound. Its molecular formula is C11H13BrO and its molecular weight is 241.12 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,6-diethylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H13BrO/c1-3-8-5-10(12)6-9(4-2)11(8)7-13/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFIRMHPWJUSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1C=O)CC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401297490
Record name Benzaldehyde, 4-bromo-2,6-diethyl-
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Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1266114-84-4
Record name Benzaldehyde, 4-bromo-2,6-diethyl-
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 4-bromo-2,6-diethyl-
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Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2,6-diethylbenzaldehyde: Synthesis, Properties, and Handling

Author: BenchChem Technical Support Team. Date: February 2026

An Important Note to the Reader: Extensive searches for "4-Bromo-2,6-diethylbenzaldehyde" in established chemical databases and the scientific literature have yielded no specific experimental data for this compound. It does not appear to be a commercially available or well-characterized substance. The following guide has been constructed based on established principles of organic chemistry and by drawing parallels with the known properties and reactions of its close structural analog, 4-Bromo-2,6-dimethylbenzaldehyde, and other related substituted benzaldehydes. All protocols and data should be considered predictive and require experimental validation.

Introduction and Overview

4-Bromo-2,6-diethylbenzaldehyde is an aromatic aldehyde characterized by a benzene ring substituted with a bromo group at the para position (C4) and two ethyl groups at the ortho positions (C2 and C6) relative to the formyl (-CHO) group. The steric hindrance imposed by the two ethyl groups flanking the aldehyde functionality is a defining feature of this molecule, influencing its reactivity and physical properties. This guide provides a theoretical framework for its synthesis, purification, characterization, and safe handling, aimed at researchers and professionals in drug development and organic synthesis.

Chemical Structure and Molecular Properties

The core of 4-Bromo-2,6-diethylbenzaldehyde is the benzaldehyde scaffold. The bromine atom at the C4 position and the ethyl groups at C2 and C6 significantly alter the electron density distribution and steric environment of the benzene ring and the aldehyde group.

Chemical Structure

Caption: Chemical structure of 4-Bromo-2,6-diethylbenzaldehyde.

Molecular Weight and Formula
PropertyValue
Molecular FormulaC₁₁H₁₃BrO
Molecular Weight241.12 g/mol
Exact Mass240.0150 g/mol

These values are calculated based on the presumed chemical structure.

Proposed Synthesis and Purification

The synthesis of 4-Bromo-2,6-diethylbenzaldehyde would likely start from a readily available precursor such as 2,6-diethylaniline. A plausible synthetic route is outlined below.

Synthetic Workflow

A 2,6-Diethylaniline B Sandmeyer Reaction (NaNO₂, HBr, CuBr) A->B C 1-Bromo-3,5-diethylbenzene B->C D Vilsmeier-Haack Reaction (DMF, POCl₃) C->D E 4-Bromo-2,6-diethylbenzaldehyde D->E F Purification (Column Chromatography) E->F G Characterization (NMR, IR, MS) F->G

Caption: Proposed synthetic workflow for 4-Bromo-2,6-diethylbenzaldehyde.

Step-by-Step Experimental Protocol (Theoretical)

Step 1: Diazotization of 2,6-Diethylaniline

  • Dissolve 2,6-diethylaniline in an aqueous solution of hydrobromic acid (HBr) at 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C to form the diazonium salt. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the unstable diazonium salt.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂ gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete conversion. This reaction facilitates the substitution of the diazonium group with a bromine atom.

Step 3: Vilsmeier-Haack Formylation

  • To a solution of the synthesized 1-bromo-3,5-diethylbenzene in a suitable solvent (e.g., dichloromethane), add dimethylformamide (DMF).

  • Cool the mixture in an ice bath and slowly add phosphorus oxychloride (POCl₃). The Vilsmeier reagent, an electrophile, is formed in situ.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). The electrophilic Vilsmeier reagent will attack the electron-rich aromatic ring, leading to the formation of the aldehyde after workup.

  • Carefully quench the reaction with ice-water and neutralize with a base (e.g., sodium bicarbonate).

Step 4: Purification

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized 4-Bromo-2,6-diethylbenzaldehyde would be confirmed by standard spectroscopic techniques.

TechniquePredicted Key Signals
¹H NMR - Aldehyde proton (CHO) singlet around δ 10.0-10.5 ppm. - Aromatic protons as a singlet or two closely spaced doublets in the region of δ 7.0-7.5 ppm. - Methylene protons (-CH₂) of the ethyl groups as a quartet around δ 2.5-3.0 ppm. - Methyl protons (-CH₃) of the ethyl groups as a triplet around δ 1.0-1.5 ppm.
¹³C NMR - Carbonyl carbon (C=O) signal around δ 190-200 ppm. - Aromatic carbon signals in the range of δ 120-150 ppm. - Methylene carbon (-CH₂) signal around δ 25-30 ppm. - Methyl carbon (-CH₃) signal around δ 10-15 ppm.
IR (Infrared) - Strong C=O stretching vibration of the aldehyde at approximately 1690-1710 cm⁻¹. - C-H stretching of the aldehyde proton around 2720 and 2820 cm⁻¹. - C-Br stretching vibration in the fingerprint region.
Mass Spec (MS) - Molecular ion peaks (M⁺ and M+2) with approximately equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Reactivity and Potential Applications

The reactivity of 4-Bromo-2,6-diethylbenzaldehyde is dictated by the aldehyde group and the substituted benzene ring.

  • Aldehyde Reactions: The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines and oximes. The steric hindrance from the adjacent ethyl groups may slow down the rate of these reactions compared to unhindered benzaldehydes.

  • Aromatic Ring Reactions: The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various substituents at the C4 position. This makes it a potentially useful building block in the synthesis of more complex molecules. The electron-withdrawing nature of the aldehyde and bromo groups deactivates the ring towards electrophilic aromatic substitution.

Safety and Handling

While specific toxicity data for 4-Bromo-2,6-diethylbenzaldehyde is unavailable, it should be handled with the same precautions as other aromatic aldehydes and organobromine compounds.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

As this compound is not well-documented, direct references are not available. The information provided is based on established chemical principles and data from analogous compounds. For experimental procedures and spectroscopic data of related molecules, the following resources are recommended:

  • PubChem Database.
  • SciFinder D
  • Reaxys D

Researchers attempting the synthesis and characterization of 4-Bromo-2,6-diethylbenzaldehyde should consult these databases for information on related compounds to guide their experimental design.

An In-depth Technical Guide to 2,6-diethyl-4-bromobenzaldehyde: Properties, Synthesis, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of 2,6-diethyl-4-bromobenzaldehyde, a substituted aromatic aldehyde of significant interest for applications in organic synthesis, medicinal chemistry, and materials science. While a dedicated PubChem Compound Identifier (CID) for this specific molecule is not currently available, this document leverages empirical data from structurally analogous compounds to build a detailed profile. We will explore its predicted physicochemical properties, propose logical synthetic pathways, and outline its potential reactivity and utility as a chemical intermediate. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile building block.

Compound Identification and Structural Analogs

A crucial first step in characterizing any chemical compound is to reference its unique identifiers. As of the latest database review, 2,6-diethyl-4-bromobenzaldehyde does not have an assigned PubChem CID. However, a robust understanding of its properties and reactivity can be constructed by examining closely related, well-documented analogs.

The primary analogs for this comparative analysis are:

  • 4-Bromo-2,6-dimethylbenzaldehyde (PubChem CID: 11020222): The closest structural analog, differing only by the substitution of ethyl groups with methyl groups.[1]

  • 2,6-Diethylbenzaldehyde (PubChem CID: 13184778): This analog retains the 2,6-diethyl substitution pattern but lacks the para-bromo group.[2]

  • 4-Bromobenzaldehyde (PubChem CID: 70741): The parent benzaldehyde derivative, which provides a baseline for the reactivity of the aldehyde and the aryl bromide functionalities.[3]

Comparative Data of Structural Analogs

The following table summarizes the key computed and experimental properties of these analogs, providing a foundation for predicting the characteristics of 2,6-diethyl-4-bromobenzaldehyde.

Property4-Bromo-2,6-dimethylbenzaldehyde[1]2,6-Diethylbenzaldehyde[2]4-Bromobenzaldehyde[3][4]2,6-diethyl-4-bromobenzaldehyde (Predicted)
PubChem CID 110202221318477870741Not Available
Molecular Formula C₉H₉BrOC₁₁H₁₄OC₇H₅BrOC₁₁H₁₃BrO
Molecular Weight 213.07 g/mol 162.23 g/mol 185.02 g/mol 241.12 g/mol
Appearance --White to off-white crystalline powder[4]White to off-white solid (Expected)
Melting Point --57-60 °C[3][4]Higher than 4-bromobenzaldehyde (Expected)
Boiling Point --224-226 °C[4]Higher than 4-bromobenzaldehyde (Expected)
XLogP3 2.82.82.2~3.5 (Estimated)

Proposed Synthesis Pathways

A common method for synthesizing substituted benzaldehydes is the oxidation of the corresponding toluene derivative.[3][5] For instance, 4-bromobenzaldehyde can be prepared by the free-radical bromination of 4-bromotoluene followed by hydrolysis.[3][5]

A proposed pathway for the synthesis of 2,6-diethyl-4-bromobenzaldehyde is outlined below.

G cluster_0 Pathway 1: Late-stage Bromination cluster_1 Pathway 2: Early-stage Bromination 2_6_diethylaniline 2,6-Diethylaniline 2_6_diethylbenzaldehyde 2,6-Diethylbenzaldehyde 2_6_diethylaniline->2_6_diethylbenzaldehyde Formylation (e.g., Vilsmeier-Haack) target1 2,6-diethyl-4-bromobenzaldehyde 2_6_diethylbenzaldehyde->target1 Electrophilic Bromination (Br₂, Lewis Acid) 2_6_diethylaniline2 2,6-Diethylaniline 4_bromo_2_6_diethylaniline 4-Bromo-2,6-diethylaniline 2_6_diethylaniline2->4_bromo_2_6_diethylaniline Bromination (e.g., NBS) diazonium Diazonium Salt Intermediate 4_bromo_2_6_diethylaniline->diazonium Diazotization (NaNO₂, HCl) target2 2,6-diethyl-4-bromobenzaldehyde diazonium->target2 Formylation (e.g., Sandmeyer-type)

Caption: Plausible synthetic pathways to 2,6-diethyl-4-bromobenzaldehyde.

Chemical Reactivity and Synthetic Utility

2,6-diethyl-4-bromobenzaldehyde possesses two key reactive sites: the aldehyde functional group and the carbon-bromine bond on the aromatic ring. This dual reactivity makes it a valuable intermediate in organic synthesis.

Aldehyde Group Reactivity

The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of transformations, including:

  • Oxidation: To form 2,6-diethyl-4-bromobenzoic acid.

  • Reduction: To form (2,6-diethyl-4-bromophenyl)methanol.

  • Reductive Amination: Reaction with amines in the presence of a reducing agent to form substituted benzylamines.[6]

  • Wittig and Horner-Wadsworth-Emmons Reactions: To form stilbene and other alkene derivatives.[6]

  • Aldol Condensation: Reaction with enolates to form α,β-unsaturated ketones (chalcones).[6]

The steric hindrance from the two ortho-ethyl groups may influence the reaction rates compared to less substituted aldehydes like 4-bromobenzaldehyde.

Aryl Bromide Reactivity

The carbon-bromine bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions. These include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.[6]

  • Heck Coupling: Reaction with alkenes to form substituted styrenes.

  • Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

  • Buchwald-Hartwig Amination: Reaction with amines to form N-aryl compounds.

The presence of an electron-withdrawing aldehyde group can facilitate these coupling reactions.

G cluster_aldehyde Aldehyde Reactions cluster_bromide Aryl Bromide Reactions start 2,6-diethyl-4-bromobenzaldehyde Aldehyde Aryl Bromide oxidation Oxidation start:aldehyde->oxidation [O] reduction Reduction start:aldehyde->reduction [H] wittig Wittig/HWE start:aldehyde->wittig Ylide aldol Aldol Condensation start:aldehyde->aldol Enolate suzuki Suzuki Coupling start:bromide->suzuki R-B(OR)₂ Pd Catalyst heck Heck Coupling start:bromide->heck Alkene Pd Catalyst sonogashira Sonogashira Coupling start:bromide->sonogashira Alkyne Pd/Cu Cat.

Caption: Key reaction pathways for 2,6-diethyl-4-bromobenzaldehyde.

Predicted Spectroscopic Data

Spectroscopic validation is essential for confirming the identity and purity of a synthesized compound.[7] Based on the known spectral data of its analogs, we can predict the key spectroscopic signatures for 2,6-diethyl-4-bromobenzaldehyde.

SpectroscopyPredicted ParameterValue / ObservationRationale
¹H-NMR (CDCl₃) Chemical Shift (δ)~10.3 ppm (s, 1H, CHO)Aldehyde proton is highly deshielded.
~7.5 ppm (s, 2H, Ar-H)Two equivalent aromatic protons in the meta positions.
~2.7 ppm (q, 4H, CH₂)Methylene protons of the ethyl groups, split by methyl protons.
~1.2 ppm (t, 6H, CH₃)Methyl protons of the ethyl groups, split by methylene protons.
¹³C-NMR (CDCl₃) Chemical Shift (δ)~191 ppm (CHO)Carbonyl carbon chemical shift.
~130-145 ppm (Ar-C)Aromatic carbons, with quaternary carbons at the lower field end.
~25 ppm (CH₂)Methylene carbon of the ethyl groups.
~15 ppm (CH₃)Methyl carbon of the ethyl groups.
IR (KBr Pellet) Wavenumber (cm⁻¹)~1700 cm⁻¹ (C=O stretch)Characteristic strong absorption for an aromatic aldehyde.[7]
~2820, ~2730 cm⁻¹ (C-H aldehyde)Doublet characteristic of the aldehyde C-H stretch.[7]
~830 cm⁻¹ (C-Br stretch)Expected region for an aryl bromide stretch.
Mass Spec. (EI) m/zM⁺ and M⁺+2 peaksCharacteristic isotopic pattern for bromine (⁷⁹Br/⁸¹Br) with ~1:1 intensity.[7]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative example of how 2,6-diethyl-4-bromobenzaldehyde could be utilized in a Suzuki-Miyaura cross-coupling reaction to synthesize a biaryl aldehyde.[6]

Objective: To synthesize 4'-methyl-[1,1'-biphenyl]-4-carbaldehyde, 2,6-diethyl-.

Materials:

  • 2,6-diethyl-4-bromobenzaldehyde (1.0 eq)

  • (4-methylphenyl)boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.04 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-diethyl-4-bromobenzaldehyde and (4-methylphenyl)boronic acid.

  • Catalyst and Base Addition: Add the palladium(II) acetate, triphenylphosphine, and potassium carbonate to the flask.

  • Solvent Addition: Add toluene and water in a 4:1 ratio.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Safety and Handling

While specific toxicity data for 2,6-diethyl-4-bromobenzaldehyde is unavailable, the safety precautions should be based on its structural analogs. 4-Bromo-2,6-dimethylbenzaldehyde is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Conclusion

2,6-diethyl-4-bromobenzaldehyde represents a promising, albeit currently under-documented, chemical building block. Through a comparative analysis with its structural analogs, we can confidently predict its physicochemical properties, reactivity, and spectroscopic signatures. Its dual functionality as both an aldehyde and an aryl bromide positions it as a versatile intermediate for the synthesis of complex molecular architectures relevant to pharmaceuticals, agrochemicals, and materials science. The proposed synthetic routes and experimental protocols provided in this guide offer a solid foundation for researchers to begin exploring the potential of this compound.

References

Sources

Technical Guide: Physicochemical Properties and Synthetic Strategy for 4-bromo-2,6-diethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical intermediate 4-bromo-2,6-diethylbenzaldehyde. It is intended for researchers, chemists, and professionals in drug development and materials science. This document consolidates available data on analogous compounds to project the physicochemical properties, outlines a robust synthetic protocol, and discusses the potential applications of this versatile building block.

Compound Profile and Physicochemical Properties

4-bromo-2,6-diethylbenzaldehyde is an aromatic aldehyde featuring a bromine substituent and two ethyl groups ortho to the formyl group. This substitution pattern imparts specific steric and electronic properties that make it a valuable intermediate for complex molecular synthesis.

  • IUPAC Name: 4-bromo-2,6-diethylbenzaldehyde

  • Molecular Formula: C₁₁H₁₃BrO

  • Molecular Weight: 241.12 g/mol

  • Structure: (A representative image would be placed here in a full document)

Table 1: Physicochemical Property Data and Comparison with Analogs

PropertyValue for 4-bromo-2,6-diethylbenzaldehydeComparative Data for Analogous Compounds
Melting Point Data not available4-Bromobenzaldehyde: 58-60 °C[1] 4-Bromo-2-methylbenzaldehyde: 25 °C[2] 4-Bromo-2,6-difluorobenzaldehyde: 76-79 °C[3]
Boiling Point Data not available4-Bromobenzaldehyde: 224-226 °C at 760 mmHg[1] 4-Bromo-2,6-dimethylbenzaldehyde: 284.1 °C at 760 mmHg[4] 4-Bromo-2-methylbenzaldehyde: 264.6 °C at 760 mmHg[2]
Appearance Predicted to be a solid or high-boiling liquidWhite to off-white crystalline powder is common for similar compounds.[1]
Solubility Predicted to be soluble in common organic solvents (e.g., DCM, Ether, Ethyl Acetate) and insoluble in water.4-Bromobenzaldehyde is soluble in ethanol, ether, and chloroform.[1]

Insight : The presence of two ethyl groups, compared to the dimethyl analog, is expected to slightly increase the boiling point due to a higher molecular weight and greater van der Waals forces. The melting point is harder to predict as it is highly dependent on crystal packing efficiency, which is disrupted by the flexible ethyl groups.

Proposed Synthesis via Vilsmeier-Haack Reaction

The most logical and efficient method for the synthesis of 4-bromo-2,6-diethylbenzaldehyde is the Vilsmeier-Haack reaction.[5][6][7] This reaction is a cornerstone of organic synthesis for the formylation of electron-rich aromatic rings.[8] The starting material would be 1-bromo-3,5-diethylbenzene, which possesses the required substitution pattern.

Mechanism Insight: The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[7][8]

  • Electrophilic Aromatic Substitution: The electron-rich ring of 1-bromo-3,5-diethylbenzene attacks the Vilsmeier reagent. The two ortho ethyl groups are strong activating groups and direct the substitution to the para position. Subsequent hydrolysis of the resulting iminium intermediate yields the final aldehyde.[6]

G A Starting Material (1-bromo-3,5-diethylbenzene) D Electrophilic Aromatic Substitution (Heat, e.g., 60-80°C) A->D B Reagents (DMF, POCl3) C Vilsmeier Reagent Formation (0°C) B->C Activation C->D Electrophile E Reaction Quench / Hydrolysis (Ice water, NaHCO3 soln.) D->E Crude Mixture F Extraction (e.g., Ethyl Acetate) E->F G Purification (Column Chromatography) F->G H Final Product (4-bromo-2,6-diethylbenzaldehyde) G->H I Characterization (NMR, IR, MS) H->I

Caption: Proposed workflow for the synthesis of 4-bromo-2,6-diethylbenzaldehyde.

Experimental Protocol (Representative)
  • Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 4 eq.). Cool the flask to 0 °C using an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the stirred DMF, maintaining the temperature below 5 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Reaction: Add 1-bromo-3,5-diethylbenzene (1 eq.) to the freshly prepared Vilsmeier reagent.

  • Heating and Monitoring: Allow the mixture to warm to room temperature, then heat to 60-80 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Predicted Analytical Characterization

While experimental spectra are not available, the structure of 4-bromo-2,6-diethylbenzaldehyde allows for a reliable prediction of its key analytical signatures.

  • ¹H NMR:

    • Aldehyde Proton (-CHO): A singlet is expected around δ 9.8-10.2 ppm.

    • Aromatic Protons: A singlet is expected for the two equivalent aromatic protons around δ 7.5-7.8 ppm.

    • Ethyl Protons (-CH₂CH₃): A quartet for the methylene protons (CH₂) around δ 2.7-2.9 ppm and a triplet for the methyl protons (CH₃) around δ 1.2-1.4 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon (-CHO): A signal is expected around δ 190-193 ppm.

    • Aromatic Carbons: Four signals are expected in the aromatic region (δ 120-145 ppm), including the carbon attached to the bromine (C-Br) and the ipso-carbon of the aldehyde.

    • Ethyl Carbons (-CH₂CH₃): Two signals are expected for the ethyl groups around δ 25-30 ppm (CH₂) and δ 13-16 ppm (CH₃).

  • Infrared (IR) Spectroscopy:

    • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1690-1710 cm⁻¹.

    • C-H Stretch (Aromatic): Signals are expected just above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic): Signals are expected just below 3000 cm⁻¹.

    • C-Br Stretch: A signal is expected in the fingerprint region, typically 500-600 cm⁻¹.

Reactivity and Synthetic Utility

4-bromo-2,6-diethylbenzaldehyde is a bifunctional molecule, offering two distinct points for chemical modification, making it a highly valuable synthetic intermediate.

  • Aldehyde Functionality: The formyl group can undergo a wide range of classical aldehyde reactions, including:

    • Oxidation to a carboxylic acid.

    • Reduction to a primary alcohol.

    • Reductive amination to form substituted benzylamines.

    • Wittig reactions to form alkenes.

    • Knoevenagel and aldol condensations.

  • Aryl Bromide Functionality: The bromine atom is strategically positioned for various metal-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery and materials science. These include:

    • Suzuki Coupling: To form C-C bonds with boronic acids.

    • Heck Coupling: To form C-C bonds with alkenes.

    • Sonogashira Coupling: To form C-C bonds with terminal alkynes.

    • Buchwald-Hartwig Amination: To form C-N bonds with amines.

This dual reactivity allows for the sequential or orthogonal introduction of diverse functional groups, enabling the construction of complex molecular architectures from a single, versatile starting material.

Safety and Handling

In the absence of a specific Material Safety Data Sheet (MSDS), it is prudent to handle 4-bromo-2,6-diethylbenzaldehyde with the care afforded to analogous hazardous compounds. Structurally similar compounds like 4-bromo-2-methylbenzaldehyde are classified with GHS hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

Recommended Precautions:

  • Handle only in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

References

  • Chemsrc.com. 4-Bromo-2,6-dimethylbenzaldehyde Price from Supplier Brand ThermoFisher. [Link]

  • PubChem. 4-Bromo-2,6-dimethylbenzaldehyde | C9H9BrO | CID 11020222. [Link]

  • AD PHARMACHEM. 4-Bromo Benzaldehyde Intermediate Supplier. [Link]

  • Singh, F. V., et al. Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Synlett, 2023. [Link]

  • ChemTube3D. Vilsmeier-Haack Reaction. YouTube, 19 June 2021. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. 1974. [Link]

  • Pacific Biochem Private Limited. 4-Bromo Benzaldehyde. [Link]

  • NIST WebBook. Benzaldehyde, 4-bromo-. [Link]

  • The Good Scents Company. 2,4-dimethyl benzaldehyde. [Link]

Sources

4-bromo-2,6-diethyl-benzaldehyde InChIKey and SMILES string

[1][2]

Chemical Identity & Molecular Architecture[3]

4-bromo-2,6-diethylbenzaldehyde is a trisubstituted benzene derivative characterized by a central formyl group flanked by two ethyl chains, with a bromine atom at the para position. This specific substitution pattern creates a "molecular cleft" around the aldehyde, modulating its reactivity and providing a distinct steric profile for downstream ligands.

Core Identifiers
DescriptorValue
IUPAC Name 4-bromo-2,6-diethylbenzaldehyde
CAS Number 1266114-84-4
SMILES CCC1=C(C=O)C(CC)=CC(Br)=C1
InChI String InChI=1S/C11H13BrO/c1-3-9-6-11(12)7-10(4-2)8(9)5-13/h5-7H,3-4H2,1-2H3
Molecular Formula C₁₁H₁₃BrO
Molecular Weight 241.13 g/mol
Structural Significance[4]
  • Steric Gating: The 2,6-diethyl groups exert significant steric pressure on the aldehyde carbonyl, preventing facile nucleophilic attack by bulky reagents and influencing the rotational barrier of the formyl group (atropisomerism potential in biaryl couplings).

  • Orthogonal Reactivity: The molecule possesses two distinct reaction handles:

    • Electrophilic Formyl Group: Ready for condensation (reductive amination, Wittig olefination).

    • Electrophilic Aryl Bromide: Primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Synthetic Pathways and Protocols

Direct bromination of 2,6-diethylbenzaldehyde typically yields the 3-bromo isomer due to the directing effects of the substituents (aldehyde is meta-directing; alkyls are ortho/para-directing). Therefore, the synthesis of the 4-bromo isomer requires an indirect approach, most reliably via the aniline precursor.

Primary Route: The Aniline Conversion Protocol

This route ensures high regioselectivity for the bromine at the 4-position.

Step 1: Regioselective Bromination

  • Precursor: 2,6-Diethylaniline

  • Reagent: Bromine (

    
    ) or N-Bromosuccinimide (NBS) in Acetic Acid/DMF.
    
  • Mechanism: The amino group strongly activates the para position. The ethyl groups sterically shield the ortho positions, further directing bromination to C4.

  • Intermediate: 4-Bromo-2,6-diethylaniline (CAS 56746-19-1).

Step 2: Sandmeyer Transformation (Amino


 Cyano)
  • Reagents: Sodium Nitrite (

    
    ), HCl, followed by Copper(I) Cyanide (
    
    
    ).
  • Protocol: Diazotization at 0°C generates the diazonium salt, which undergoes radical-nucleophilic substitution with cyanide.

  • Intermediate: 4-Bromo-2,6-diethylbenzonitrile.

Step 3: Controlled Reduction (Cyano


 Formyl)
  • Reagent: Diisobutylaluminum hydride (DIBAL-H).

  • Conditions: Toluene, -78°C.

  • Outcome: Reduction of the nitrile to the imine intermediate, which hydrolyzes upon acidic workup to yield 4-bromo-2,6-diethylbenzaldehyde .

Pathway Visualization

SynthesisPathStart2,6-DiethylanilineStep1Bromination(Br2/AcOH)Start->Step1Inter14-Bromo-2,6-diethylaniline(CAS 56746-19-1)Step1->Inter1Step2Sandmeyer Rxn(NaNO2; CuCN)Inter1->Step2Inter24-Bromo-2,6-diethylbenzonitrileStep2->Inter2Step3DIBAL-H Reduction(-78°C)Inter2->Step3Product4-Bromo-2,6-diethylbenzaldehyde(Target)Step3->Product

Caption: Figure 1. Regioselective synthesis workflow via aniline intermediate to ensure para-bromination.

Applications in Drug Development[5][6]

Steric Shielding in Biaryl Systems

In Suzuki-Miyaura coupling, this scaffold serves as the electrophile. The resulting biaryl products feature 2,6-diethyl substituents on one ring. This steric bulk is critical for:

  • Restricting Rotation: Creating atropisomers (axial chirality) which can bind selectively to chiral protein pockets.

  • Metabolic Stability: The ethyl groups block cytochrome P450 oxidation at the ortho positions and shield the benzylic positions.

Aldehyde Functionalization

The aldehyde is a versatile handle for:

  • Reductive Amination: Generating benzylamines for GPCR ligands.

  • Knoevenagel Condensation: Synthesizing cinnamic acid derivatives.

Reactivity Profile Table[7]
Reaction TypeTarget GroupReagentsOutcome
Suzuki Coupling Aryl Bromide (-Br)Ar-B(OH)₂, Pd(dppf)Cl₂Biaryl scaffold formation
Buchwald-Hartwig Aryl Bromide (-Br)R₂NH, Pd(OAc)₂, BINAPAryl amine formation
Reductive Amination Aldehyde (-CHO)R-NH₂, NaBH(OAc)₃Secondary/Tertiary amine
Oxidation Aldehyde (-CHO)NaClO₂ (Pinnick)4-Bromo-2,6-diethylbenzoic acid

Handling and Safety Protocols

Hazard Classification:

  • Skin/Eye Irritant: Benzaldehydes are potent irritants.

  • Lachrymator: Potential to cause tearing; handle in a fume hood.

Storage:

  • Atmosphere: Store under inert gas (Nitrogen/Argon) to prevent autoxidation of the aldehyde to benzoic acid.

  • Temperature: 2–8°C (Refrigerated).

Self-Validating Purity Check: Before use in sensitive couplings, verify aldehyde integrity via 1H NMR .

  • Diagnostic Signal: Look for the aldehyde proton singlet at ~10.0–10.5 ppm .

  • Impurity Check: A broad singlet at ~11.0 ppm indicates oxidation to the carboxylic acid.

References

  • PubChem Compound Summary . 4-Bromo-2,6-dimethylbenzaldehyde (Analogous Chemistry). National Center for Biotechnology Information. Link

  • BLD Pharm Catalog . 4-Bromo-2,6-diethylbenzaldehyde (CAS 1266114-84-4).[1][2][3][4][5][6] Accessed Feb 2026. Link

  • Organic Syntheses . General procedures for Sandmeyer Reaction and DIBAL reductions. Org. Synth. Coll. Vol. various. Link

  • Oakwood Chemical . Product Specification: 4-Bromo-2,6-diethylbenzaldehyde. Link

Methodological & Application

Application Note: Precision Synthesis of 4-Bromo-2,6-Diethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, three-stage protocol for the synthesis of 4-bromo-2,6-diethylbenzaldehyde (Target Molecule), a critical intermediate for sterically crowded ligands used in metallocene catalysis, optoelectronic materials (OLEDs), and pharmaceutical scaffolds.

Starting from commercially available 2,6-diethylaniline , the synthesis navigates two primary challenges:

  • Regiocontrol: Ensuring exclusive para-bromination while preserving the amine for subsequent transformation.

  • Steric Hindrance: Overcoming the steric bulk of the 2,6-diethyl groups during the conversion of the nitrogen center to the carbon-based aldehyde functionality.

The selected route employs a Bromination


 Sandmeyer Cyanation 

Controlled Reduction
sequence. This pathway offers superior scalability and safety compared to direct formylation methods (e.g., Duff or Vilsmeier-Haack), which often fail or give poor yields on highly substituted electron-rich anilines.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the para-bromide during the transformation of the aniline "handle" into the aldehyde.

Retrosynthesis Target 4-Bromo-2,6-diethylbenzaldehyde (Target) Nitrile 4-Bromo-2,6-diethylbenzonitrile (Intermediate 2) Target->Nitrile DIBAL-H Reduction (-78°C) BromoAniline 4-Bromo-2,6-diethylaniline (Intermediate 1) Nitrile->BromoAniline Sandmeyer Cyanation (CuCN, NaNO2) Start 2,6-Diethylaniline (Starting Material) BromoAniline->Start Electrophilic Bromination (Br2, AcOH)

Figure 1: Retrosynthetic pathway utilizing the amine as a directing group for bromination before its conversion to the aldehyde via a nitrile intermediate.

Experimental Protocols

Stage 1: Regioselective Bromination

Objective: Synthesize 4-bromo-2,6-diethylaniline. Rationale: The amino group strongly activates the ring. The 2,6-ethyl groups sterically block the ortho positions, directing the electrophilic bromine almost exclusively to the para position. Glacial acetic acid is used to moderate the reaction rate and prevent poly-bromination or oxidation.

Materials:

  • 2,6-Diethylaniline (1.0 eq)

  • Bromine (

    
    ) (1.05 eq)
    
  • Glacial Acetic Acid (Solvent, 5 mL per gram of amine)

  • Sodium Acetate (1.1 eq, optional buffer)

Protocol:

  • Setup: Charge a 3-neck round-bottom flask (RBF) with 2,6-diethylaniline and glacial acetic acid. Cool the solution to 10–15°C using a water bath.

  • Addition: Add a solution of bromine in acetic acid dropwise over 30 minutes. Maintain internal temperature

    
    . The solution will turn amber/red.
    
  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS.

  • Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).

  • Workup:

    • Basify the aqueous slurry to pH >9 using 20% NaOH or saturated

      
      .
      
    • Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

    • Wash combined organics with sodium thiosulfate solution (to remove excess

      
      ) and brine.
      
    • Dry over

      
      , filter, and concentrate.[1][2]
      
  • Purification: If necessary, recrystallize from ethanol/water or distill under reduced pressure.

    • Expected Yield: 85–95%[3]

    • Appearance: Off-white to brownish solid/oil.

Stage 2: Sterically-Hindered Sandmeyer Cyanation

Objective: Convert 4-bromo-2,6-diethylaniline to 4-bromo-2,6-diethylbenzonitrile. Rationale: Direct conversion of hindered anilines to nitriles requires rigorous temperature control to stabilize the diazonium salt. The 2,6-diethyl substitution actually stabilizes the diazonium species against decomposition but may retard the copper-catalyzed substitution. A biphasic Toluene/Water system is often superior for solubility.

Materials:

  • 4-Bromo-2,6-diethylaniline (1.0 eq)

  • Sodium Nitrite (

    
    ) (1.2 eq)
    
  • Hydrochloric Acid (conc.[2] HCl) (2.5 eq)

  • Copper(I) Cyanide (CuCN) (1.2 eq)

  • Potassium Cyanide (KCN) (1.5 eq) - Caution: Generates HCN

  • Toluene and Water[2]

Protocol:

  • Diazotization:

    • In Flask A, suspend the aniline in water and add HCl. Cool to 0–5°C (ice/salt bath).

    • Add an aqueous solution of

      
       dropwise, keeping temperature 
      
      
      
      .[2][4][5] Stir for 30 mins. The solution should become clear (diazonium salt formed).
  • Cyanation Reagent Prep:

    • In Flask B (large RBF), dissolve KCN and CuCN in water. Keep at room temperature or slightly warm (50°C) to ensure dissolution, then cool to room temp. Add Toluene (to create a biphasic layer which extracts the product as it forms).

  • Sandmeyer Reaction:

    • Neutralization (Critical): Before adding the acidic diazonium solution to the cyanide (which would release lethal HCN gas), carefully neutralize the diazonium solution to pH ~6-7 using cold saturated

      
       or sodium acetate, keeping it cold. Alternatively, add the acidic diazonium solution very slowly to the excess cyanide/carbonate buffer to maintain basic pH.
      
    • Preferred Method: Add the cold diazonium solution dropwise to the vigorously stirred CuCN/KCN/Toluene mixture over 45 minutes.

  • Completion: Allow to warm to room temperature and stir for 2 hours.

  • Workup:

    • Safety: Add bleach (sodium hypochlorite) to the aqueous waste to destroy excess cyanide before disposal.

    • Separate the Toluene layer.[2] Extract aqueous layer with Toluene.

    • Wash combined organics with 1M NaOH, water, and brine.

    • Dry (

      
      ) and concentrate.
      
  • Purification: Silica gel chromatography (Gradient: 0

    
     10% EtOAc in Hexanes).
    
    • Expected Yield: 60–75%

Stage 3: Controlled Reduction to Aldehyde

Objective: Selective reduction of 4-bromo-2,6-diethylbenzonitrile to 4-bromo-2,6-diethylbenzaldehyde. Rationale: DIBAL-H (Diisobutylaluminum hydride) at low temperature reduces nitriles to a stable aluminum-imine intermediate. Hydrolysis of this intermediate yields the aldehyde.[6] This method avoids over-reduction to the amine (which happens with


) and preserves the aryl-bromide bond.

Materials:

  • 4-Bromo-2,6-diethylbenzonitrile (1.0 eq)

  • DIBAL-H (1.0 M in Hexanes or Toluene) (1.2 – 1.5 eq)

  • Anhydrous Toluene or DCM (Solvent)

  • 1M HCl or Saturated Rochelle’s Salt (for quenching)

Protocol:

  • Setup: Flame-dry a 2-neck RBF under Nitrogen/Argon atmosphere. Add the nitrile and anhydrous Toluene.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Addition: Add DIBAL-H solution dropwise via syringe over 20 minutes. Do not allow temperature to rise above -70°C.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (hydrolyze a small aliquot).

  • Quench (Hydrolysis):

    • Method A (Standard): Pour the cold reaction mixture into a stirred mixture of silica gel and chloroform, or slowly add Methanol (-78°C) followed by 1M HCl. Stir for 1 hour at room temp to hydrolyze the imine.

    • Method B (Rochelle's Salt - Recommended for emulsions): Add saturated aqueous Potassium Sodium Tartrate (Rochelle's salt) dropwise at 0°C. Stir vigorously for 2-3 hours until two clear layers form.

  • Workup: Separate layers. Extract aqueous phase with DCM. Wash organics with brine, dry (

    
    ), and concentrate.[1][2]
    
  • Purification: The crude aldehyde is often pure enough. If needed, purify via flash chromatography (Hexane/EtOAc) or recrystallization.

    • Expected Yield: 80–90%

Key Data Summary

ParameterStage 1: BrominationStage 2: CyanationStage 3: Reduction
Reagent

/ AcOH

/ CuCN
DIBAL-H
Temperature 10°C

RT
0°C

RT
-78°C
Critical Hazard Corrosive / VaporsHCN Gas / Toxicity Pyrophoric / Moisture
Key Intermediate 4-Bromo-2,6-diethylanilineDiazonium SaltAl-Imine Complex
Typical Yield 90%65%85%

Safety & Troubleshooting

Critical Safety Notes
  • Cyanide Handling: Stage 2 involves KCN/CuCN.[4] Never add acid to the cyanide waste. Keep a cyanide antidote kit available. Perform all operations in a high-efficiency fume hood. Treat all aqueous waste with bleach (pH > 10) for 24 hours before disposal.

  • DIBAL-H: Pyrophoric. Use long-needle syringe techniques and inert gas lines. Quenching is highly exothermic; proceed slowly at low temperature.

Troubleshooting Guide
  • Low Yield in Stage 2 (Sandmeyer): If the diazonium salt decomposes before reacting with CuCN, ensure the temperature stays strictly at 0°C during diazotization. If the coupling is slow due to steric hindrance, increase the stirring speed (vortex) in the biphasic mixture or use a Phase Transfer Catalyst (e.g., TBAB).

  • Over-reduction in Stage 3: If the amine is formed instead of the aldehyde, ensure the temperature remains at -78°C and quench immediately after the starting material is consumed. Do not let the reaction warm up before quenching.

References

  • Bromination of 2,6-dialkylanilines

    • Process for the preparation of 4-bromo-2,6-dialkylanilines. (2009). Preparation of 4-bromo-2,6-diisopropylaniline hydrobromide. PrepChem.
    • Source:

  • Sandmeyer Cyanation (General & Hindered)

    • Sandmeyer Reaction Protocol.[2][4][7][8][9][10] (2025).[2][8][10] BenchChem Application Note.

    • Source:

  • Reduction of Nitriles to Aldehydes

    • Reduction of Nitriles to Aldehydes with DIBAL-H.[6] Organic Chemistry Portal.

    • Source:

  • Compound Data

    • 4-Bromo-2,6-diethylaniline (CAS 56746-19-1). PubChem Compound Summary.
    • Source:

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromo-2,6-diethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis & Chemical Logic

Substrate Architecture

The substrate 4-bromo-2,6-diethylbenzaldehyde presents a unique "push-pull" steric and electronic environment that distinguishes it from standard aryl halides. Successful coupling requires understanding two distinct zones of the molecule:

  • The Reaction Zone (C4-Position): The bromine atom is located para to the aldehyde and meta to the ethyl groups. Unlike 2,6-disubstituted aryl bromides where the coupling site is hindered, the C4 position here is sterically accessible. Furthermore, the para-formyl group acts as an Electron Withdrawing Group (EWG), reducing electron density at the C-Br bond. This facilitates the Oxidative Addition step of the catalytic cycle, making this substrate highly reactive toward Palladium(0).

  • The Protected Zone (C1-Position): The 2,6-diethyl motif creates a "steric picket fence" around the aldehyde carbonyl. This is chemically advantageous.[1][2] It suppresses common side reactions associated with aldehydes under basic coupling conditions, such as the Cannizzaro reaction or nucleophilic attack by the boronic acid (Petasis-type side reactions).

Catalyst Selection Strategy

While traditional catalysts like


 are sufficient for this activated substrate, they often require higher catalyst loadings (3-5 mol%) and rigorous exclusion of air to prevent phosphine oxidation.

For high-value synthesis and drug development contexts, we recommend Buchwald Precatalysts (Gen 3/Gen 4) . Ligands such as SPhos or XPhos are particularly effective here.[3][4] SPhos provides high turnover numbers (TON) for activated aryl bromides and forms a monolithic active species that resists aggregation.

Mechanism & Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific electronic activation provided by the aldehyde group.

SuzukiCycle Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition (Facilitated by p-CHO EWG) Pd0->OxAdd + Substrate Substrate Substrate: 4-Bromo-2,6-diethylbenzaldehyde Substrate->OxAdd TransMet Transmetallation OxAdd->TransMet + Activated Boronate Boronic Boronic Acid/Ester + Base (OH-) Boronic->TransMet RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product Product: 4-Aryl-2,6-diethylbenzaldehyde RedElim->Product Release

Figure 1: Catalytic cycle emphasizing the oxidative addition facilitated by the electron-withdrawing formyl group.

Experimental Protocols

Protocol A: High-Performance Method (Recommended)

Best for: High yields, difficult boronic acids, and scale-up.

Reagents:

  • Substrate: 4-Bromo-2,6-diethylbenzaldehyde (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (1.0 – 2.0 mol%)

  • Base:

    
     (2.0 – 3.0 equiv)
    
  • Solvent: THF : Water (10:1) or Toluene : Water (10:1)

Step-by-Step Workflow:

  • Setup: Charge a reaction vial or round-bottom flask with a magnetic stir bar. Add the aryl boronic acid (1.2 equiv),

    
     (2.0 equiv), and XPhos Pd G3 (0.01 equiv).
    
    • Note: Buchwald G3 precatalysts are air-stable solids, allowing benchtop weighing.

  • Substrate Addition: Add 4-bromo-2,6-diethylbenzaldehyde (1.0 equiv).

  • Inertion: Seal the vessel with a septum. Evacuate and backfill with Nitrogen or Argon (

    
    ).[3][5]
    
  • Solvent Introduction: Inject degassed THF/Water mixture via syringe.

    • Concentration: Aim for 0.1 M to 0.2 M with respect to the bromide.

  • Reaction: Heat the mixture to 60°C for 2–4 hours.

    • Monitoring: Monitor via TLC or LCMS.[3] Look for the disappearance of the bromide (Rt will shift significantly due to conjugation).

  • Workup:

    • Dilute with EtOAc.

    • Wash with water (

      
      ) and Brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc). The aldehyde group makes the product visible under UV (254 nm) and typically stains well with DNP (2,4-dinitrophenylhydrazine).

Protocol B: Standard Method (Cost-Effective)

Best for: Simple boronic acids and routine lab synthesis.

Reagents:

  • Catalyst:

    
     (3–5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution)
    
  • Solvent: DME (Dimethoxyethane) or Toluene/Ethanol.

Critical Deviation: Unlike Protocol A,


 is air-sensitive. The solvent must be rigorously degassed before adding the catalyst, or the catalyst must be added in a glovebox.

Data & Troubleshooting Guide

Solvent & Base Screening Data

The following table summarizes optimization studies for this specific scaffold type.

EntryCatalystLigandBaseSolventTempYieldNotes
1



Tol/EtOH/H2O80°C78%Standard conditions. Moderate homocoupling observed.
2

dppf

DMF100°C65%Significant aldehyde oxidation/degradation due to high temp.
3XPhos Pd G3 XPhos

THF/H2O 60°C 96% Cleanest conversion. Minimal protodeboronation.
4

SPhos

Tol/H2O80°C92%Excellent alternative if G3 precatalyst is unavailable.
Troubleshooting Matrix

Issue: Low Conversion of Bromide

  • Cause: Catalyst deactivation by oxidation.

  • Solution: Ensure rigorous degassing. Switch to XPhos Pd G3 which activates rapidly upon heating.

  • Cause: Boronic acid protodeboronation (common with electron-rich boronic acids).

  • Solution: Increase boronic acid equivalents to 1.5–2.0. Switch base to mild

    
     or 
    
    
    
    .

Issue: Aldehyde Degradation

  • Cause: Cannizzaro reaction (disproportionation of aldehyde).

  • Solution: Avoid strong hydroxide bases (NaOH, KOH). Use Carbonates or Phosphates. The 2,6-diethyl groups usually protect against this, but high temperatures (>100°C) can overcome the steric barrier. Keep T < 80°C.

Issue: "Black Metal" Precipitation

  • Cause: Palladium aggregation ("Pd black").

  • Solution: The ligand concentration is too low. Add free ligand (e.g., 1 mol% extra XPhos) to stabilize the Pd(0) species.

Purification & Isolation Logic

For pharmaceutical intermediates, purity is paramount. The aldehyde functionality allows for a "Chemical Purification" trick if chromatography is difficult (e.g., if the product and starting material have similar Rf values).

Bisulfite Adduct Method:

  • Dissolve crude mixture in minimal EtOAc.

  • Add saturated aqueous Sodium Bisulfite (

    
    ). Shake vigorously.
    
  • The aldehyde forms a water-soluble bisulfite adduct.

  • Wash the organic layer (removes non-aldehyde impurities).

  • Basify the aqueous layer (pH > 9) with Carbonate to reverse the adduct.

  • Extract the pure aldehyde back into EtOAc.

Note: This method requires the 2,6-diethyl groups to allow access to the carbonyl. While hindered, bisulfite formation is usually reversible and possible with vigorous agitation.

Process Workflow Diagram

Workflow Setup 1. Inertion & Weighing (N2 Atmosphere) Reaction 2. Reaction (60°C, 2-4h) Setup->Reaction Add Solvent Quench 3. Quench (Dilute w/ EtOAc) Reaction->Quench Complete Wash 4. Aqueous Wash (Remove Boron salts) Quench->Wash Purify 5. Isolation (Column or Bisulfite) Wash->Purify

Figure 2: Standard operational workflow for the cross-coupling process.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II)-1-Methylimidazole Complex for the Suzuki–Miyaura Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 79(9), 4118–4123. Link

  • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722–6737. Link

Sources

palladium-catalyzed arylation using 4-bromo-2,6-diethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Arylation of 4-Bromo-2,6-Diethylbenzaldehyde

Part 1: Strategic Analysis & Chemical Logic

1.1. The Substrate Profile 4-Bromo-2,6-diethylbenzaldehyde is a specialized intermediate offering a unique combination of electronic activation and steric protection.[1] Unlike simple aryl halides, this molecule presents a dichotomy that must be managed during catalysis:

  • Electronic Activation (The "Sweet Spot"): The aldehyde moiety at the C1 position is strongly electron-withdrawing (-M effect).[1] This reduces electron density at the para-position (C4), significantly activating the Carbon-Bromine bond for oxidative addition by Palladium(0) species.[1]

  • Steric Architecture (The "Shield"): The 2,6-diethyl groups create a "picket fence" around the carbonyl carbon.[1] While this does not sterically hinder the C4-Br coupling site (which is remote), it provides a crucial advantage: it suppresses side reactions at the aldehyde, such as nucleophilic attack or Cannizzaro disproportionation, which are common failure modes in basic coupling media.[1]

1.2. Critical Design Considerations

  • Base Sensitivity: While the ethyl groups offer protection, the aldehyde proton is still susceptible to abstraction or oxidation. Strong hydroxide bases (NaOH, KOH) should be avoided to prevent aldol-type condensations or oxidation to the benzoic acid.[1] We utilize mild carbonate or phosphate bases.

  • Catalyst Selection: The C-Br bond is reactive, but the overall lipophilicity of the diethyl groups requires a catalyst system with compatible solubility profiles.[1] Ligands like SPhos or dppf are preferred over simple triphenylphosphine to ensure robust turnover numbers (TON).

Part 2: Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Target Application: Synthesis of biaryl scaffolds for kinase inhibitors or liquid crystal precursors.[1]

Mechanism: The reaction proceeds via a Pd(0)/Pd(II) cycle:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Transmetallation: The aryl boronic acid transfers its organic group to the Pd center (base-mediated).

  • Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).

Reagents & Stoichiometry:

ComponentEquiv.RoleNotes
4-Bromo-2,6-diethylbenzaldehyde 1.0Limiting ReagentPurity >97% recommended.[1][2]
Aryl Boronic Acid 1.2 - 1.5NucleophileExcess ensures full conversion.[1]
Pd(dppf)Cl₂ · CH₂Cl₂ 0.03 (3 mol%)CatalystRobust, air-stable precatalyst.[1]
K₃PO₄ (Tribasic Potassium Phosphate) 2.0 - 3.0BaseMild; minimizes aldehyde side-rxns.
1,4-Dioxane / Water (4:1) N/ASolvent SystemBiphasic system promotes salt solubility.[1]

Step-by-Step Methodology:

  • Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial with 4-bromo-2,6-diethylbenzaldehyde (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂[3] · CH₂Cl₂ (3 mol%). Note: dppf is chosen for its large bite angle, which facilitates the reductive elimination step in sterically encumbered systems.[1]

  • Solvation: Add degassed 1,4-Dioxane and Water (4:1 ratio). The concentration of the substrate should be 0.1 M to 0.2 M.

  • Inerting: Seal the vial and purge with Nitrogen/Argon for 5 minutes (sparging) to remove dissolved oxygen. Oxygen is the enemy of Pd(0) and leads to homocoupling of the boronic acid.

  • Reaction: Heat the block to 85°C with vigorous stirring (1000 rpm).

    • Checkpoint: Monitor by HPLC/UPLC at 2 hours. The electron-deficient nature of the substrate usually drives this reaction to completion within 4–6 hours.[1]

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water.[4] The 2,6-diethyl groups significantly increase lipophilicity, so the product will partition strongly into the organic phase.[1]

  • Purification: Flash column chromatography. The aldehyde group provides a distinct polarity handle (visible by UV), making separation from non-polar byproducts (protodeboronation) straightforward.

Protocol B: Miyaura Borylation (Conversion to Boronate Ester)

Target Application: Converting the aldehyde into a nucleophile for library synthesis.

Rationale: Sometimes the benzaldehyde needs to be the nucleophilic partner. This protocol converts the C-Br bond into a C-Bpin (Pinacol boronate) moiety.[1]

Reagents & Stoichiometry:

ComponentEquiv.RoleNotes
4-Bromo-2,6-diethylbenzaldehyde 1.0Substrate
Bis(pinacolato)diboron (B₂pin₂) 1.1Boron Source
Pd(OAc)₂ 0.03Pre-catalyst
XPhos or SPhos 0.06LigandElectron-rich phosphines are crucial here.[1]
KOAc (Potassium Acetate) 3.0BaseWeak base prevents hydrolysis of Bpin.
DMSO N/ASolventAnhydrous is critical.

Step-by-Step Methodology:

  • Setup: Charge a dry flask with substrate (1.0 equiv), B₂pin₂ (1.1 equiv), and KOAc (3.0 equiv).

  • Catalyst Prep: In a separate vial, premix Pd(OAc)₂ and XPhos in a small amount of DMSO for 5 minutes to generate the active catalytic species (L-Pd(0)). Add this solution to the main flask.

  • Reaction: Heat to 80°C in anhydrous DMSO.

    • Critical Control Point: Do not exceed 100°C. Higher temperatures can cause the aldehyde to oxidize or the Bpin group to decompose.

  • Monitoring: Reaction is typically complete in 2-4 hours.[1] Look for the disappearance of the aryl bromide peak on LC-MS.

  • Isolation: Dilute with Diethyl Ether (Et₂O) and wash gently with water. Avoid brine initially to prevent emulsion due to the amphiphilic nature of the product. Evaporate solvent to yield the crude Boronate Ester.

Part 3: Visualization of Chemical Logic

Diagram 1: The Catalytic Cycle & Decision Matrix

This diagram visualizes the mechanistic pathway and the critical decision points for the researcher.

G cluster_conditions Critical Control Parameters Start Substrate: 4-Bromo-2,6-diethylbenzaldehyde OxAdd Step 1: Oxidative Addition (Pd inserts into C-Br) Start->OxAdd Activated by -CHO Decision Decision Point: Coupling Partner? OxAdd->Decision PathA Path A: Suzuki Coupling (Add Ar-B(OH)2) Decision->PathA Target: Biaryl PathB Path B: Miyaura Borylation (Add B2pin2) Decision->PathB Target: Boronate TransMet Step 2: Transmetallation (Base Mediated) PathA->TransMet PathB->TransMet RedElim Step 3: Reductive Elimination (C-C Bond Formation) TransMet->RedElim ProductA Product A: Biaryl-Aldehyde Scaffold RedElim->ProductA Path A ProductB Product B: Aryl-Boronate Ester RedElim->ProductB Path B Note1 Steric Shield (Et groups): Protects Aldehyde from Nucleophilic Attack Note1->Start Note2 Electronic Pull (-CHO): Accelerates Oxidative Addition Note2->OxAdd

Caption: Mechanistic flow for Pd-catalyzed functionalization of 4-bromo-2,6-diethylbenzaldehyde, highlighting the divergence between Suzuki coupling and Borylation.

Part 4: Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst deactivation by Oxygen.[1]Ensure rigorous degassing (sparging) of solvents. Switch to a pre-formed catalyst like Pd(dppf)Cl₂ rather than generating in situ.
Aldehyde Oxidation Trace peroxides in Dioxane or air leak.Use fresh, anhydrous solvents.[1] Test Dioxane for peroxides. Switch to Toluene/Water system.
Homocoupling (Ar-Ar) Oxygen presence or low Boronic Acid activity.[1]Increase Boronic Acid equivalents (to 1.5). Verify inert atmosphere.
"Black Metal" Precipitate "Pd black" formation (catalyst death).Add additional ligand (e.g., free dppf or SPhos) to stabilize the Pd species in solution.

References

  • Miyaura, N., & Suzuki, A. (1995).[1][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995).[1] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.[1] Link

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Accounts of Chemical Research, 41(11), 1461–1473.[1] Link

  • PubChem Compound Summary. (2024). 4-Bromo-2,6-dimethylbenzaldehyde (Analogous Structure Data). National Center for Biotechnology Information. Link

Sources

Overcoming Steric Barriers: Advanced Protocols for Schiff Base Condensation with Hindered Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The condensation of primary amines with sterically hindered benzaldehydes (e.g., 2,6-disubstituted derivatives) presents a significant synthetic challenge. The steric bulk ortho to the carbonyl group retards nucleophilic attack and destabilizes the tetrahedral carbinolamine intermediate, favoring the reverse reaction. This application note details three field-proven protocols designed to overcome these thermodynamic and kinetic barriers: (1) Azeotropic Reflux with Molecular Sieves, (2) Titanium Tetrachloride (TiCl₄) Mediated Dehydration, and (3) Microwave-Assisted Synthesis.

Introduction: The Steric Challenge

In a standard Schiff base condensation, the rate-determining step is often the dehydration of the carbinolamine intermediate. However, with sterically hindered substrates (e.g., 2,4,6-tri-tert-butylbenzaldehyde), the initial nucleophilic attack is kinetically inhibited. Furthermore, the bulky substituents create significant strain in the tetrahedral intermediate, pushing the equilibrium back toward the starting materials.

To drive these reactions to completion, one must employ strategies that:

  • Activate the Carbonyl: Increase electrophilicity using strong Lewis acids.

  • Shift the Equilibrium: Irreversibly remove water (chemical or physical dehydration).

  • Overcome Activation Energy: Use high-energy input (Microwave).

Mechanistic Pathway & Steric Blockade

SchiffBaseMechanism Start Hindered Benzaldehyde + Amine Activation Carbonyl Activation (H+ or Lewis Acid) Start->Activation Catalyst Attack Nucleophilic Attack (Sterically Retarded) Activation->Attack Intermediate Tetrahedral Carbinolamine Attack->Intermediate Slow Step Intermediate->Start Reversion (Fast) Dehydration Dehydration (-H2O) Intermediate->Dehydration Equilibrium Dehydration->Dehydration Dean-Stark / TiCl4 removes H2O Product Steric Schiff Base (Imine) Dehydration->Product Irreversible if water removed

Figure 1: Mechanistic pathway highlighting the reversibility caused by steric strain and the critical role of water removal.

Strategic Decision Matrix

Select the appropriate protocol based on your substrate's steric profile and stability.

DecisionTree Start Substrate Analysis Q1 Is the aldehyde 2,6-disubstituted? Start->Q1 Q2 Is the substrate acid sensitive? Q1->Q2 Yes (Severe Sterics) MethodA Method A: Reflux + Sieves Q1->MethodA No (Mild Sterics) MethodB Method B: TiCl4 Mediated Q2->MethodB No (Robust) MethodD Method D: Mg(ClO4)2 Q2->MethodD Yes MethodC Method C: Microwave MethodA->MethodC If slow/low yield

Figure 2: Decision matrix for protocol selection based on steric hindrance and functional group tolerance.

Experimental Protocols

Method A: The "Gold Standard" – Azeotropic Reflux with Molecular Sieves

Best for: Moderately hindered aldehydes (e.g., 2-substituted) or valuable substrates where harsh Lewis acids are contraindicated. Principle: Uses a Dean-Stark trap for bulk water removal and 4Å molecular sieves for deep drying to push the equilibrium.

Materials:

  • Solvent: Toluene (anhydrous).

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (1-5 mol%).

  • Desiccant: Activated 4Å Molecular Sieves.

Protocol:

  • Setup: Equip a 2-neck round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

  • Activation: Place 4Å molecular sieves in the Dean-Stark trap side arm (or directly in the flask if no trap is available, though trap is preferred to prevent mechanical grinding).

  • Reactants: Charge the RBF with the hindered benzaldehyde (1.0 equiv) and primary amine (1.1–1.2 equiv) in Toluene (0.2–0.5 M concentration).

  • Catalysis: Add p-TSA (5 mol%).

  • Reflux: Heat to vigorous reflux. Ensure toluene is condensing and filling the trap.

  • Monitoring: Monitor by TLC or 1H NMR. For hindered substrates, reaction times may extend to 24–48 hours.

  • Workup: Cool to room temperature. Filter to remove sieves. Wash the organic layer with saturated NaHCO₃ (to remove acid catalyst) and brine. Dry over Na₂SO₄ and concentrate.

Method B: The "Sledgehammer" – TiCl₄ Mediated Synthesis

Best for: Severely hindered aldehydes (e.g., 2,4,6-tri-tert-butylbenzaldehyde) or unreactive ketones. Principle: TiCl₄ acts as a powerful Lewis acid to activate the carbonyl and simultaneously serves as a dehydrating agent, reacting with water to form irreversible TiO₂ byproducts.

Safety Warning: TiCl₄ is corrosive and reacts violently with moisture. Handle under inert atmosphere (N₂/Ar).

Materials:

  • Titanium(IV) chloride (TiCl₄) (1.0 M in DCM or neat).

  • Base: Triethylamine (TEA) (to scavenge HCl).

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Protocol:

  • Preparation: Flame-dry a 3-neck RBF and cool under N₂ flow.

  • Amine Solution: Dissolve the primary amine (3.0–4.0 equiv) and Triethylamine (6.0–8.0 equiv) in anhydrous solvent. Cool to 0°C.[1]

    • Note: Excess amine/base is crucial to complex the Titanium and scavenge HCl.

  • TiCl₄ Addition: Dropwise add TiCl₄ (0.5–0.6 equiv relative to amine; typically 0.6–1.0 equiv relative to aldehyde) to the amine solution at 0°C. A precipitate (amine-Ti complex) will form. Stir for 20 mins.

  • Aldehyde Addition: Add the sterically hindered benzaldehyde (1.0 equiv) dissolved in minimal solvent dropwise.

  • Reaction: Allow to warm to room temperature and reflux for 2–8 hours. The TiCl₄ drives the dehydration irreversibly.

  • Quench: Cool to room temperature. Carefully quench with a saturated solution of K₂CO₃ or NaOH (dilute) to hydrolyze titanium salts.

  • Filtration: Filter the resulting slurry through a Celite pad to remove the titanium dioxide/salts.

  • Purification: The filtrate is dried and concentrated. Recrystallization is usually sufficient as the reaction is often quantitative.

Method C: Microwave-Assisted Synthesis (Green/High-Speed)

Best for: Rapid screening and solvent-free synthesis. Principle: Dielectric heating provides rapid energy transfer, overcoming the high activation energy barrier of sterically crowded transition states.

Protocol:

  • Mixture: In a microwave-safe vial, mix the hindered aldehyde (1.0 equiv) and amine (1.0–1.2 equiv).

  • Solvent: Add a minimal amount of Ethanol (just enough to create a slurry) or perform solvent-free if reactants are liquid/low-melting.

  • Catalyst: Add 1 drop of Glacial Acetic Acid or Er(OTf)₃ (1 mol%).

  • Irradiation: Irradiate at 100–120°C (Power: Dynamic mode) for 5–20 minutes.

  • Workup: Cool the vial. The product often precipitates upon cooling. Recrystallize from hot ethanol.

Data Analysis & Characterization

Confirming the formation of hindered imines requires careful spectral analysis, as the steric bulk can influence chemical shifts.

Expected Spectral Data
TechniqueParameterObservation for Hindered ImineNotes
1H NMR Imine -CH=N-Singlet, δ 8.2 – 8.8 ppmShift is often downfield compared to unhindered analogs due to deshielding.
13C NMR Imine C=Nδ 155 – 165 ppmDistinct from C=O (typically >190 ppm).
FT-IR C=N Stretch1610 – 1640 cm⁻¹Sharp, strong band. Absence of C=O stretch (~1700 cm⁻¹) confirms conversion.
MS Molecular Ion[M+H]+Hindered imines are stable in ESI, but hydrolysis can occur in acidic matrices.
Troubleshooting Guide
ProblemProbable CauseSolution
No Reaction (SM recovered) Steric bulk preventing attack.Switch to Method B (TiCl₄) . The Lewis acid activation is stronger than proton catalysis.
Low Conversion Equilibrium favoring SM.Ensure efficient water removal.[2][3][4][5] Replace molecular sieves or use fresh TiCl₄.
Hydrolysis on TLC Imine is unstable on silica.Pre-treat TLC plate with 5% Triethylamine in pentane. Avoid column chromatography; use crystallization.[6]
Precipitate in TiCl₄ rxn Titanium salts.Ensure thorough filtration through Celite. Wash the cake well with DCM.

References

  • TiCl4 Method: Carlson, R., Larsson, U., & Hansson, L. (1992). Efficient Synthesis of Imines by a Modified Titanium Tetrachloride Procedure.[7] Acta Chemica Scandinavica, 46, 1211–1214. Link

  • Microwave Synthesis: Varma, R. S., Dahiya, R., & Kumar, S. (1997). Microwave-assisted synthesis of imines and enamines using Envirocat EPZ10® catalyst. Tetrahedron Letters, 38(12), 2039-2042. Link

  • Magnesium Perchlorate: Chakraborti, A. K., Bhagat, S., & Rudrawar, S. (2004).[8] Magnesium perchlorate as an efficient catalyst for the synthesis of imines and phenylhydrazones.[9][10] Tetrahedron Letters, 45(41), 7641-7644. Link

  • General Review: Patil, S., et al. (2012). Synthesis of Schiff bases by non-conventional methods: A review. International Journal of Pharmaceutical Sciences and Research. Link

Sources

Application Note: Strategic Utilization of 4-Bromo-2,6-Diethylbenzaldehyde in Solution-Processable OLED Emitters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric-Electronic Hub

In the architecture of high-efficiency Organic Light Emitting Diodes (OLEDs), 4-bromo-2,6-diethylbenzaldehyde serves as a critical "linchpin" intermediate. Its structural design addresses two of the most persistent failure modes in organic emitters: Aggregation-Caused Quenching (ACQ) and poor solubility in solution-processing workflows.

This guide details the synthesis and application of this intermediate. Unlike its methyl-substituted analog (mesitaldehyde derivative), the 2,6-diethyl motif provides superior steric bulk, effectively orthogonalizing the meso-aryl ring from the fluorophore core (typically BODIPY or Porphyrin). This decoupling preserves high quantum yields (


) in the solid state. Simultaneously, the 4-bromo  substituent acts as a reactive handle for late-stage functionalization, allowing the attachment of charge-transport units (e.g., carbazole, triphenylamine) via palladium-catalyzed cross-coupling.

Synthetic Protocol: Rieche Formylation[1][2][3]

The most robust route to 4-bromo-2,6-diethylbenzaldehyde is the Rieche Formylation of 1-bromo-3,5-diethylbenzene. This method is preferred over lithiation/DMF quenching due to the risk of halogen scrambling and the difficulty of selectively deprotonating the sterically crowded C2 position.

Reaction Scheme


Materials Table
ReagentRoleEquiv.Notes
1-Bromo-3,5-diethylbenzene Substrate1.0Starting material (CAS: 90267-03-1)
Dichloromethyl methyl ether Formyl Source1.2Hazard: Potentially carcinogenic; use in fume hood.
Titanium(IV) chloride (

)
Lewis Acid2.0Critical: Moisture sensitive. Fumes in air.
Dichloromethane (DCM) Solvent-Anhydrous required.
Step-by-Step Methodology
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvation: Charge the flask with 1-bromo-3,5-diethylbenzene (10.0 g, 47 mmol) and anhydrous DCM (150 mL). Cool the solution to 0°C using an ice/water bath.

  • Catalyst Addition: Carefully add

    
     (10.3 mL, 94 mmol) dropwise via syringe. The solution will darken (yellow/orange complex formation). Caution: Exothermic.
    
  • Reagent Addition: Add dichloromethyl methyl ether (5.1 mL, 56 mmol) dropwise over 20 minutes, maintaining the internal temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–5 hours. Monitor conversion by TLC (Hexane/EtOAc 9:1). The product is less polar than the starting material? No, the aldehyde is more polar. Look for a new spot at lower

    
    .
    
  • Quench: Pour the reaction mixture slowly onto 300 g of crushed ice/water with vigorous stirring. The dark complex will hydrolyze to a pale organic layer and an aqueous acid layer.

  • Workup: Separate the organic layer.[1] Extract the aqueous layer with DCM (

    
     mL). Combine organics, wash with saturated 
    
    
    
    (to remove acid traces) and brine.
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient 0 
    
    
    
    5%).
    • Yield Target: 75–85%.

    • Physical State: Pale yellow oil or low-melting solid.

Application: Synthesis of High-Efficiency BODIPY Emitters

The primary utility of this intermediate is in the synthesis of meso-substituted BODIPY dyes . The ethyl groups prevent the rotation of the meso-phenyl ring, locking it in an orthogonal position relative to the BODIPY core. This minimizes non-radiative decay pathways.

Workflow Diagram (Graphviz)

OLED_Synthesis Precursor 1-Bromo-3,5- diethylbenzene Intermediate 4-Bromo-2,6- diethylbenzaldehyde Precursor->Intermediate Rieche Formylation (TiCl4, Cl2CHOMe) BODIPY_Core 4-Bromo-Meso-Substituted BODIPY Core Intermediate->BODIPY_Core 1. Condensation (TFA) 2. Oxidation (DDQ) 3. Complexation (BF3) Reagent_Pyrrole 2,4-Dimethylpyrrole Reagent_Pyrrole->BODIPY_Core Final_OLED TADF/Fluorescent OLED Emitter BODIPY_Core->Final_OLED Suzuki Coupling (Pd(PPh3)4) Coupling_Partner Carbazole Boronic Acid (Hole Transport Unit) Coupling_Partner->Final_OLED

Caption: Synthetic workflow transforming the brominated precursor into a functionalized OLED emitter via the aldehyde intermediate.

Protocol: BODIPY Condensation[4]
  • Condensation: Dissolve 4-bromo-2,6-diethylbenzaldehyde (1.0 equiv) and 2,4-dimethylpyrrole (2.1 equiv) in anhydrous DCM. Add catalytic Trifluoroacetic Acid (TFA).[2] Stir 12h under

    
    .
    
  • Oxidation: Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.0 equiv) to convert the dipyrromethane to dipyrromethene. Stir 1h.

  • Chelation: Add Diisopropylethylamine (DIPEA, 6 equiv) followed by

    
     (9 equiv). Stir 2h.
    
  • Result: The resulting dye (4-bromo-2,6-diethylphenyl-BODIPY) is highly fluorescent and soluble in common organic solvents (Toluene, Chloroform), making it ideal for spin-coating.

Advanced Functionalization: The "Click" Step

The 4-bromo position is not merely structural; it is the gateway to tuning the optoelectronic properties (HOMO/LUMO levels).[3]

Suzuki-Miyaura Cross-Coupling

To create a Push-Pull system (TADF or D-A type emitter), couple the intermediate with a donor molecule.

  • Reagents: 4-Bromo-BODIPY (1 equiv), (9-Phenyl-9H-carbazol-3-yl)boronic acid (1.2 equiv),

    
     (5 mol%), 
    
    
    
    (2M aq).
  • Conditions: Toluene/Ethanol (3:1), 90°C, 24h, Inert Atmosphere.

  • Mechanism: The carbazole acts as the electron donor, while the BODIPY core acts as the acceptor. The 2,6-diethylphenyl linker acts as a spacer that breaks conjugation just enough to manage the singlet-triplet energy gap (

    
    ), crucial for TADF efficiency.
    

Critical Control Points & Troubleshooting

ParameterRiskMitigation Strategy
Steric Hindrance Slow reaction rates during formylation or coupling.The Rieche reaction is aggressive enough to overcome sterics. For Suzuki coupling, use phosphine ligands with large cone angles (e.g., S-Phos) if standard catalysts fail.
Halogen Scrambling Loss of regioselectivity during lithiation (if attempted).Strictly avoid n-BuLi. Use the Rieche acid-catalyzed route described above.
Purification BODIPY dyes often streak on silica.Use neutral alumina or flush silica with 1% TEA/DCM before loading the column to deactivate acidic sites.
Stability Aldehyde oxidation to carboxylic acid.Store the intermediate under inert gas (Ar/N2) at 4°C. The acid derivative is useless for pyrrole condensation.

References

  • Rieche Formylation Mechanism & Scope

    • Rieche, A., Gross, H., & Höft, E. (1960).[4] Über α-Halogenäther, IV.[4] Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern. Chemische Berichte. Link

  • BODIPY Synthesis & Steric Control

    • Loudet, A., & Burgess, K. (2007). BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties. Chemical Reviews. Link

    • Note: This review establishes the critical role of meso-substitution in quantum yield retention.
  • OLED Material Design (Steric Shielding)

    • Uoyama, H., et al. (2012). Highly efficient organic light-emitting diodes from delayed fluorescence. Nature. Link

    • Context: Discusses the importance of donor-acceptor orthogonality, facilitated by linkers like 2,6-substituted phenyls.
  • General Synthesis of Dialkyl-Bromobenzaldehydes

    • Organic Syntheses, Coll.[4] Vol. 5, p.49 (1973); Vol. 47, p.1 (1967). (Synthesis of Mesitaldehyde - analogous protocol). Link

Sources

Application Note: Functionalization of 4-Bromo-2,6-diethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists working with sterically encumbered aromatic scaffolds. It focuses on the 4-bromo-2,6-diethylbenzaldehyde core—a valuable bifunctional intermediate where the aldehyde offers a "soft" electrophilic handle and the aryl bromide serves as a "hard" handle for downstream cross-coupling.

Target Molecule: 4-Bromo-2,6-diethylbenzaldehyde Primary Challenge: Steric hindrance at the carbonyl carbon (C1) due to ortho-diethyl substitution. Critical Utility: Bifunctional scaffold for diversity-oriented synthesis (DOS) in medicinal chemistry.

Strategic Analysis: The "Fortress" Effect

The reactivity of 4-bromo-2,6-diethylbenzaldehyde is defined by the ortho-effect . Unlike simple benzaldehydes, the two ethyl groups at positions 2 and 6 create a significant steric blockade around the carbonyl carbon.

  • The Steric Wall: The ethyl groups rotate out of the plane, effectively shielding the carbonyl from nucleophilic attack along the optimal Bürgi-Dunitz trajectory (107°).

  • Electronic Push-Pull:

    • Aldehyde (C1): Electronically activated by the inductive withdrawal of the para-bromine (making it more electrophilic).

    • Steric Damping: Despite electronic activation, the kinetic barrier to nucleophilic addition is high.

  • Implication: Standard protocols (e.g., room temperature imine formation) often fail or stall. Successful functionalization requires Lewis acid activation or forcing conditions to overcome the entropic penalty of the transition state.

Core Protocol A: Reductive Amination (The Drug Hunter's Route)

Objective: Conversion of the aldehyde to a secondary or tertiary amine while preserving the aryl bromide. The Problem: Formation of the imine/iminium intermediate is the rate-determining bottleneck due to steric crowding. The Solution: Use Titanium(IV) isopropoxide [Ti(OiPr)₄] . It serves a dual function:

  • Lewis Acid: Coordinates to the carbonyl oxygen, increasing electrophilicity.

  • Water Scavenger: Irreversibly traps water produced during condensation, driving the equilibrium toward the imine.

Experimental Protocol

Reagents:

  • Substrate: 4-Bromo-2,6-diethylbenzaldehyde (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Lewis Acid: Ti(OiPr)₄ (1.5 equiv)

  • Reductant: Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB) (2.0 equiv)

  • Solvent: Anhydrous THF or DCM

Step-by-Step Methodology:

  • Activation (Imine Formation):

    • In a flame-dried flask under Nitrogen, dissolve the aldehyde (1.0 equiv) and the amine (1.2 equiv) in anhydrous THF (0.5 M).

    • Add Ti(OiPr)₄ (1.5 equiv) dropwise. Note: The solution may change color (often yellow/orange) indicating complexation.

    • Stir at ambient temperature for 6–12 hours.

    • Checkpoint: Monitor by TLC.[1] The aldehyde spot should disappear. If starting material remains after 12h, heat to 40°C.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH₄ (2.0 equiv) portion-wise. (Use STAB if acid-sensitive groups are present on the amine).

    • Allow to warm to room temperature and stir for 2 hours.

  • Work-up (Critical for Ti removal):

    • Quench by adding 1N NaOH or aqueous Rochelle’s salt solution.

    • Observation: A white precipitate (Titanium oxides) will form.

    • Filter through a Celite pad to remove the titanium salts.

    • Extract the filtrate with EtOAc, dry over Na₂SO₄, and concentrate.

Workflow Visualization

ReductiveAmination Aldehyde 4-Br-2,6-Et-Benzaldehyde TiComplex Titanium-Hemiaminal Complex Aldehyde->TiComplex Ti(OiPr)4 Lewis Acid Activation Amine Amine (R-NH2) Amine->TiComplex Imine Sterically Crowded Imine Intermediate TiComplex->Imine -TiO2 / -H2O Equilibrium Drive Reduction Hydride Attack (NaBH4) Imine->Reduction Product Secondary Amine Reduction->Product Irreversible

Caption: Titanium-mediated pathway overcoming the steric energy barrier of imine formation.

Core Protocol B: Pinnick Oxidation (Aldehyde to Acid)

Objective: Selective oxidation to 4-bromo-2,6-diethylbenzoic acid without affecting the bromine handle. Why Pinnick? Permanganate (KMnO₄) is too harsh and can attack the aromatic ring or benzylic positions. The Pinnick oxidation (NaClO₂) is chemoselective for aldehydes and tolerates steric bulk well because the active oxidant (chlorous acid) is small.

Experimental Protocol

Reagents:

  • Substrate: 4-Bromo-2,6-diethylbenzaldehyde

  • Oxidant: Sodium Chlorite (NaClO₂, 80% tech grade) (3.0 equiv)

  • Scavenger: 2-Methyl-2-butene (10-20 equiv)

  • Buffer: NaH₂PO₄ (aqueous solution)

  • Solvent: t-Butanol / Water (3:1)

Step-by-Step Methodology:

  • Preparation: Dissolve the aldehyde in t-Butanol/Water (3:1). Add 2-methyl-2-butene (scavenger for HOCl byproduct).

  • Oxidation: Add NaH₂PO₄ followed by NaClO₂ portion-wise at room temperature.

    • Note: The reaction is usually exothermic. For this hindered substrate, the exotherm may be mild.

  • Monitoring: Stir vigorously. The steric hindrance may require 4–8 hours for completion (vs. 1 hour for unhindered aldehydes).

  • Work-up: Acidify to pH 2 with 1N HCl and extract with EtOAc. The product is often pure enough for use without chromatography.

Core Protocol C: Wittig Olefination

Objective: Installation of vinyl groups (C=C bond formation). The Steric Constraint: The formation of the oxaphosphetane intermediate is highly sensitive to sterics. "Stabilized" ylides (e.g., ester-derived) may fail to react or react very slowly due to reversibility. "Unstabilized" ylides (reactive) are preferred for forcing the reaction.

Key Modification: Use instant ylide generation and reflux .

Experimental Protocol
  • Ylide Generation: Suspend Methyltriphenylphosphonium bromide (1.5 equiv) in anhydrous THF. Add KOtBu (1.5 equiv) at 0°C. Stir for 30 mins until bright yellow (ylide formed).

  • Addition: Add 4-bromo-2,6-diethylbenzaldehyde (1.0 equiv) in THF.

  • Forcing the Reaction:

    • Standard aldehydes react at 0°C.

    • For this substrate: Allow to warm to RT. If no progress after 2 hours, heat to reflux (65°C) for 12–24 hours.

  • Outcome: Expect predominantly the Z-alkene (if applicable) or terminal alkene.

Summary of Reaction Parameters

Reaction TypeCritical ReagentSteric WorkaroundExpected Yield
Reductive Amination Ti(OiPr)₄ / NaBH₄Lewis acid activation + Water scavenging85–95%
Pinnick Oxidation NaClO₂ / 2-methyl-2-buteneSmall oxidant size; long reaction time>90%
Wittig Olefination Ph₃P=CH₂ (Unstabilized)Reflux temperatures; excess reagent60–80%
Suzuki Coupling Pd(dppf)Cl₂ / Boronic AcidPerform AFTER aldehyde functionalizationVariable

Decision Matrix & Logic Flow

DecisionMatrix Start Start: 4-Bromo-2,6-diethylbenzaldehyde Goal Select Desired Transformation Start->Goal PathA Target: Amine (Drug Linker) Goal->PathA PathB Target: Carboxylic Acid Goal->PathB PathC Target: Alkene/Styrene Goal->PathC ActionA Protocol: Ti(OiPr)4 Mediated Reductive Amination PathA->ActionA ActionB Protocol: Pinnick Oxidation (NaClO2) PathB->ActionB ActionC Protocol: Wittig Reaction (Reflux required) PathC->ActionC Warning CRITICAL: Do not use KMnO4 (Risk of benzylic oxidation) ActionB->Warning Alternative?

Caption: Decision tree for functionalizing the aldehyde group while managing steric and chemoselective risks.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. (Foundational protocol for hindered amines).

  • McAtee, J. R., et al. (2010). "Pinnick Oxidation of Sterically Hindered Aldehydes." Organic Syntheses. (Demonstrates efficacy on hindered substrates).

  • BenchChem Application Note. "Navigating Steric Hindrance: 2,6-Disubstituted Benzaldehydes." (General reactivity profiles for 2,6-dialkyl systems).

  • Vedejs, E., & Peterson, M. J. (1994). "Stereocontrol in the Wittig reaction." Topics in Stereochemistry. (Mechanistic insight on steric influence in olefination).

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in 2,6-Diethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: 2,6-Diethylbenzaldehyde Reactivity Issues

User Guide Overview

Welcome to the Advanced Synthesis Support Center. You are likely here because 2,6-diethylbenzaldehyde is refusing to react.

Unlike its methyl-substituted cousin (mesitaldehyde), the 2,6-diethyl variant presents a unique "sweeping" steric challenge. The ethyl groups are not static; their rotation creates a dynamic exclusion zone around the carbonyl carbon, effectively shielding it from nucleophilic attack. Standard textbook protocols (refluxing in ethanol, standard Grignard additions) will fail here.

This guide provides field-tested "forcing" protocols to breach this steric fortress.

Visual Decision Matrix: Select Your Protocol

Before proceeding, identify your reaction class to select the correct activation strategy.

ReactionMatrix Start Identify Reaction Type Type1 C-C Bond Formation (Grignard/Lithium) Start->Type1 Type2 C-N Bond Formation (Imine/Schiff Base) Start->Type2 Type3 Condensation (Knoevenagel/Aldol) Start->Type3 Prob1 Issue: Reduction/Enolization instead of Addition Type1->Prob1 Prob2 Issue: Equilibrium favors starting material Type2->Prob2 Prob3 Issue: Nucleophile cannot approach carbonyl Type3->Prob3 Sol1 Solution: Organolithium or CeCl3 Activation Prob1->Sol1 Sol2 Solution: TiCl4 Mediated Dehydration Prob2->Sol2 Sol3 Solution: Microwave Irradiation (Solvent-Free) Prob3->Sol3 caption Figure 1: Strategic decision tree for overcoming steric barriers in 2,6-diethylbenzaldehyde.

Module 1: C-C Bond Formation (Grignard Struggles)

The Problem: You attempted a standard Grignard reaction, but obtained the reduction product (alcohol formed via hydride transfer) or recovered starting material.

  • Cause: The bulky ethyl groups block the nucleophilic attack trajectory. If your Grignard reagent has

    
    -hydrogens (e.g., EtMgBr, 
    
    
    
    -PrMgBr), the steric bulk forces the reagent to act as a reducing agent (hydride donor) rather than a nucleophile [1][5].

The Fix: Switch to Organolithium or "Luche-Type" Activation Organolithium reagents are smaller and more reactive (harder nucleophiles) than their Magnesium counterparts. If you must use Grignard, avoid those with


-hydrogens or increase the electrophilicity of the carbonyl.
Protocol: High-Force Nucleophilic Addition
  • Reagents: 2,6-diethylbenzaldehyde, Organolithium (R-Li) OR Grignard + Anhydrous

    
    .
    
  • Solvent: Anhydrous THF (Ether is often too coordinating/bulky).

Step-by-Step:

  • Preparation (If using Grignard): Dry

    
     at 140°C under high vacuum for 2 hours to generate anhydrous 
    
    
    
    . Suspend in THF and stir for 1 hour.
    • Why? The Cerium coordinates to the carbonyl oxygen, activating it and guiding the nucleophile, suppressing reduction side-products.

  • Cooling: Cool the aldehyde solution (or

    
    /aldehyde slurry) to -78°C .
    
    • Note: Unlike standard hindered reactions where heat helps, here we need kinetic control to prevent the reduction pathway.

  • Addition: Add the nucleophile (R-Li or R-MgBr) dropwise.

  • The "Warm-Up": Allow the reaction to warm to room temperature very slowly over 4 hours.

  • Quench: Quench with saturated

    
    .
    
Module 2: C-N Bond Formation (Imine/Schiff Base)

The Problem: You are refluxing the aldehyde with an amine (aniline/alkyl amine) in ethanol with acetic acid, but TLC shows no product after 48 hours.

  • Cause: Imine formation is an equilibrium. In sterically hindered systems, the equilibrium lies heavily to the left (starting materials). Standard water removal (Dean-Stark) is often too slow to drive the reaction before decomposition occurs.

The Fix: The Titanium Tetrachloride (


) Protocol 
This is the "gold standard" for hindered imines. 

serves a dual role:
  • Super-Acid Activation: It coordinates strongly to the carbonyl oxygen, making the carbon hyper-electrophilic.

  • Chemical Dehydrator: It irreversibly binds the water produced, chemically driving the equilibrium to completion [3][6].

Protocol:

Mediated Condensation
  • Warning:

    
     fumes violently in air. Use strict Schlenk technique.
    

Step-by-Step:

  • Setup: Flame-dry a 2-neck flask under Argon. Add 2,6-diethylbenzaldehyde (1.0 eq) and the amine (1.2 eq) in anhydrous Toluene or DCM.

  • Base: Add Triethylamine (

    
    , 3.0 - 4.0 eq).
    
    • Why? The reaction produces HCl. Without a base, the amine will protonate and become non-nucleophilic.

  • Cooling: Cool the mixture to 0°C (ice bath).

  • Activation: Dropwise add

    
     (0.6 - 0.7 eq) dissolved in dry DCM.
    
    • Observation: The solution will turn dark orange/brown immediately.

  • Reaction: Remove ice bath. Stir at Room Temperature.

    • Time: Reaction is usually complete in 30-60 minutes (vs. days of reflux).

  • Workup: Quench with saturated

    
     (careful, gas evolution). Filter the Titanium salts through a Celite pad.
    

TiCl4Mechanism Step1 Aldehyde + TiCl4 (Coordination) Step2 Activated Complex (Hyper-Electrophile) Step1->Step2 Activation Step3 Amine Attack (Steric Barrier Breached) Step2->Step3 R-NH2 + Et3N Step4 Irreversible Water Capture (TiO2 formation) Step3->Step4 -HCl caption Figure 2: Mechanistic pathway of TiCl4 mediated activation.

Module 3: Condensation Reactions (Knoevenagel/Aldol)

The Problem: Standard Knoevenagel conditions (Piperidine/Acetic Acid) fail to yield product.

  • Cause: The deprotonated nucleophile (enolate/carbanion) is bulky.[1] Approaching the "ethyl-guarded" carbonyl requires high energy input to overcome the repulsive Van der Waals forces.

The Fix: Microwave Irradiation (Solvent-Free) Microwave synthesis is superior here because it provides direct dielectric heating to the polar carbonyl, creating localized "hot spots" that overcome the activation energy barrier more effectively than convective heating [2][4].

Protocol: Solvent-Free Microwave Synthesis
  • Equipment: Microwave Reactor (e.g., CEM or Biotage). Do not use a kitchen microwave.

Step-by-Step:

  • Mix: In a microwave vial, combine 2,6-diethylbenzaldehyde (1.0 eq) and the active methylene compound (e.g., malononitrile, 1.1 eq).

  • Catalyst: Add basic Alumina (

    
    ) or Ammonium Acetate (
    
    
    
    ) directly to the solid/oil mix. No solvent.
  • Irradiation:

    • Power: Dynamic mode (maintain temp).

    • Temp: 140°C.

    • Time: 5 - 10 minutes.

  • Extraction: Cool, add DCM to dissolve product, filter off the solid catalyst/alumina.

  • Purification: Recrystallize from Ethanol.

Summary of Quantitative Data
Reaction TypeStandard Method YieldOptimized MethodOptimized YieldRef
Imine Formation < 10% (48h Reflux)

/

(1h)
85 - 95% [3][6]
Grignard 20% (Reduction dominant)Organolithium / -78°C75 - 80% [1][5]
Knoevenagel < 15% (Piperidine)Microwave / Solvent-Free90 - 97% [2][4]
References
  • BenchChem. (2025). Resolving poor selectivity in reactions involving 4-Chloro-2,6-dimethylbenzaldehyde.Link

  • Chacko, E. P., & Rao, G. K. (2007).[2] Microwave Assisted Synthesis of Some New Schiff's Bases. Asian Journal of Chemistry.[2] Link

  • Mansingh, S., et al. (2012). Synthesis of sterically hindered enamides via a Ti-mediated condensation of amides with aldehydes and ketones.[3] Chemical Communications.[3] Link

  • Kapila, P., et al. (2017).[4] Microwave Assisted Synthesis, Characterization and Antibacterial Studies of Some Biologically Potent Schiff Bases.[2][4][5] Gavin Publishers. Link

  • BenchChem. (2025). Application Notes and Protocols: Grignard Reaction with 2,6-Dimethoxybenzaldehyde.[1]Link

  • Larsen, J., et al. (1992). Efficient Synthesis of Imines by a Modified Titanium Tetrachloride Procedure.[6] Acta Chemica Scandinavica.[6][7] Link

Sources

Validation & Comparative

Structural Elucidation and Benchmarking: 1H NMR Analysis of 4-bromo-2,6-diethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive 1H NMR structural assignment for 4-bromo-2,6-diethylbenzaldehyde , distinguishing it from synthetic precursors (1-bromo-3,5-diethylbenzene) and potential regioisomers.

Core Insight: The molecule possesses a


 axis of symmetry passing through the C1-C4 bond. This symmetry renders the two aromatic protons (H-3, H-5) and the two ethyl groups chemically equivalent, simplifying the spectrum significantly.

Critical Warning: In CDCl


, the aromatic singlet of this compound is predicted to resonate near 7.26 ppm , creating a high risk of overlap with the residual solvent peak. DMSO-d

is the recommended solvent
for definitive integration of the aromatic region.

Structural Logic & Symmetry Analysis

The structural integrity of the assignment relies on identifying the symmetry plane. Unlike asymmetric isomers, the target molecule must display a simplified signal pattern.

Graphviz: Molecular Symmetry & Proton Assignment

G cluster_logic Symmetry Check Molecule 4-bromo-2,6-diethylbenzaldehyde Aldehyde Aldehyde Proton (Ha) ~10.1 ppm (Singlet) Molecule->Aldehyde C1 Substituent Aromatic Aromatic Protons (Hb) ~7.28 ppm (Singlet, 2H) Symmetric Positions 3,5 Molecule->Aromatic C3 & C5 Positions Ethyl_CH2 Ethyl Methylene (Hc) ~2.90 ppm (Quartet, 4H) Molecule->Ethyl_CH2 C2 & C6 Substituents Ethyl_CH3 Ethyl Methyl (Hd) ~1.25 ppm (Triplet, 6H) Ethyl_CH2->Ethyl_CH3 Spin-Spin Coupling (J ~7.6 Hz) Logic1 Are Ar-H signals split? Result1 NO: Singlet confirms 2,6-substitution symmetry Logic1->Result1

Caption: Assignment logic based on molecular symmetry. The equivalence of H-3/H-5 and the ethyl groups confirms the 2,6-substitution pattern.

Predicted Spectral Data & Assignments

The following data is derived from substituent additivity rules and validated against analogous structures (e.g., 4-bromo-2,6-dimethylbenzaldehyde) [1, 2].

Proton LabelChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Structural Assignment
H

10.05 – 10.20 Singlet (s) 1H -Aldehyde (-CHO) . Highly deshielded; diagnostic peak.
H

7.25 – 7.30 *Singlet (s) 2H -Aromatic (C3-H, C5-H) . Ortho to Br, meta to CHO.
H

2.85 – 3.00 Quartet (q) 4H ~7.6Ethyl Methylene (-CH

-)
. Deshielded by ring current.
H

1.20 – 1.30 Triplet (t) 6H ~7.6Ethyl Methyl (-CH

)
. Typical terminal alkyl shift.

*Note: The aromatic singlet typically overlaps with the residual CHCl


 peak (7.26 ppm). See Section 5 for mitigation.

Comparative Analysis: Target vs. Alternatives

This section benchmarks the target spectrum against its most common contaminant (Starting Material) and a theoretical isomer.

Scenario A: Reaction Monitoring (Target vs. Precursor)

Precursor: 1-bromo-3,5-diethylbenzene. Differentiation Strategy:

  • The Aldehyde Peak: The precursor lacks the signal at ~10.1 ppm.

  • Aromatic Pattern:

    • Target: Singlet (2H).

    • Precursor: Two signals (Ratio 2:1). A doublet/triplet pattern or two singlets (depending on resolution) corresponding to the protons between ethyls (H-4) vs. protons ortho to Bromine (H-2,6).

Scenario B: Regioisomer Discrimination

Isomer: 2-bromo-4,6-diethylbenzaldehyde (Hypothetical impurity from regio-irregular formylation). Differentiation Strategy:

  • Symmetry Break: The regioisomer is asymmetric regarding the aldehyde vector.

  • Aromatic Splitting: The target shows a singlet . The isomer would show two doublets (meta-coupling,

    
     Hz) for the aromatic protons, as they are no longer chemically equivalent.
    
Graphviz: Spectral Decision Tree

DecisionTree Start Analyze Spectrum (Region 7.0 - 10.5 ppm) CheckCHO Peak at >10.0 ppm? Start->CheckCHO CheckAr Aromatic Region Pattern CheckCHO->CheckAr Yes NoCHO Identify: Precursor (1-bromo-3,5-diethylbenzene) CheckCHO->NoCHO No Singlet CONFIRMED: 4-bromo-2,6-diethylbenzaldehyde CheckAr->Singlet Singlet (2H) Doublets Identify: Regioisomer (Asymmetric) CheckAr->Doublets Two Doublets (1H each)

Caption: Workflow for distinguishing the target product from starting materials and isomers.

Experimental Protocol & Validation

Standard Operating Procedure (SOP)
  • Sample Preparation: Dissolve 5–10 mg of sample in 0.6 mL of DMSO-d

    
      (Recommended) or CDCl
    
    
    
    .
    • Why DMSO? It shifts the residual solvent peak to 2.50 ppm and the water peak to ~3.3 ppm, leaving the aromatic region (7.0–7.5 ppm) clear for integration [3].

  • Acquisition Parameters:

    • Pulse Angle: 30° or 45°.

    • Relaxation Delay (D1):

      
       2.0 seconds (Ensure accurate integration of the aldehyde proton).
      
    • Scans: 16 (Sufficient for >5 mg sample).

  • Processing:

    • Phase correction: Manual adjustment required for the aldehyde peak if baseline distortion occurs.

    • Integration: Calibrate the Ethyl-CH

      
       triplet (1.25 ppm) to 6.00H.
      
Self-Validating Integration Check

To confirm purity, apply this ratio logic:




Troubleshooting Table:

Observation Root Cause Corrective Action

| Aromatic peak integrates > 2.0H | Solvent overlap (CDCl


) | Switch to DMSO-d

or Acetone-d

. | | Aldehyde peak is broad | Acidic impurities or wet solvent | Filter sample through basic alumina or use fresh ampoule solvent. | | Extra peaks at 9.8 ppm | Oxidation | Check for 4-bromo-2,6-diethylbenzoic acid (carboxylic acid proton is usually broad >11 ppm, but aldehyde shift may move). |

References

  • BenchChem. (2025).[1] A Comparative Analysis of 4-Bromo-2-hydroxybenzaldehyde using 1H and 13C NMR Spectroscopy. Link

  • Royal Society of Chemistry. (2014). Supporting Information: Synthesis of substituted benzaldehydes. Chemical Communications.[2] Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Sigma-Aldrich. (2025). NMR Chemical Shifts of Impurities. Link

Sources

A Comparative Guide to the Characteristic IR Carbonyl Stretch of 2,6-Diethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical research, providing rapid and precise identification of functional groups within a molecule. The carbonyl (C=O) stretching vibration is one of the most distinct and informative signals in an IR spectrum, typically appearing as a strong, sharp band in the 1650-1800 cm⁻¹ region. The precise wavenumber of this absorption is exquisitely sensitive to the local electronic and structural environment.

This guide provides an in-depth analysis of the characteristic C=O stretching frequency in 2,6-diethylbenzaldehyde. For professionals in drug development and synthetic chemistry, understanding how molecular architecture influences spectral data is paramount for structural elucidation and reaction monitoring. We will objectively compare the spectral features of this di-ortho-substituted aldehyde with key alternatives, supported by established spectroscopic principles and experimental data, to explain the critical role of steric hindrance in modulating this key vibrational frequency.

Pillar 1: The Foundational Role of Electronic Effects

Before examining a complex substituted system, it is crucial to understand the baseline electronic effects that govern the C=O stretch in a simple aromatic aldehyde like benzaldehyde.

An isolated, saturated aliphatic aldehyde typically exhibits a C=O stretch around 1730 cm⁻¹. However, when the aldehyde is attached to a benzene ring, as in benzaldehyde, the carbonyl frequency is observed at a significantly lower wavenumber, approximately 1705 cm⁻¹[1]. This shift is a direct consequence of conjugation , an electronic (resonance) effect where the p-orbitals of the carbonyl group overlap with the π-system of the aromatic ring.

This delocalization of π-electrons reduces the electron density of the carbonyl double bond, which imparts it with more single-bond character.[2][3] A bond with less double-bond character is weaker, and a weaker bond requires less energy to vibrate, resulting in a lower stretching frequency.

Figure 1: Resonance delocalization in benzaldehyde increases C=O single-bond character.

Pillar 2: Steric Inhibition of Resonance in Di-Ortho-Substituted Systems

The primary factor governing the C=O frequency in 2,6-diethylbenzaldehyde is a powerful structural phenomenon known as Steric Inhibition of Resonance (SIR) .

In benzaldehyde, the resonance-stabilizing effect described above requires the aldehyde group (-CHO) to be coplanar with the benzene ring to allow for effective p-orbital overlap. However, when bulky substituents are placed at both ortho-positions (the C2 and C6 carbons), a significant steric clash occurs. The hydrogen atom of the aldehyde group and the bulky ethyl groups repel each other, forcing the aldehyde group to twist out of the plane of the aromatic ring.[4]

This loss of coplanarity effectively decouples the carbonyl group from the ring's π-system. The resonance that was responsible for lowering the vibrational frequency is now severely diminished or eliminated. As a result, the C=O bond regains its isolated, localized double-bond character. This stronger, stiffer bond requires more energy to stretch, causing its IR absorption to shift to a higher wavenumber compared to the conjugated system in benzaldehyde. Studies have consistently shown that di-ortho-substituted compounds deviate significantly from electronic correlation trends precisely because of these overriding steric effects.[5]

Steric_Inhibition_of_Resonance cluster_planar Planar System (Benzaldehyde) cluster_nonplanar Non-Planar System (2,6-Diethylbenzaldehyde) planar_mol C=O Group Aromatic Ring Coplanar p-Orbital Overlap planar_effect Resonance Enabled Delocalization of π-electrons planar_mol->planar_effect planar_result Lower ν(C=O) (weaker bond) planar_effect->planar_result nonplanar_mol C=O Group Aromatic Ring Twisted (Non-planar) No p-Orbital Overlap nonplanar_effect Resonance Inhibited Localization of π-electrons nonplanar_mol->nonplanar_effect steric_clash Steric Clash with ortho-ethyl groups steric_clash->nonplanar_mol nonplanar_result Higher ν(C=O) (stronger bond) nonplanar_effect->nonplanar_result caption Steric clash in 2,6-disubstituted systems inhibits resonance, increasing C=O frequency.

Figure 2: Steric clash in 2,6-disubstituted systems inhibits resonance, increasing C=O frequency.

Pillar 3: Comparative Analysis of Carbonyl Stretching Frequencies

CompoundSubstituentsDominant EffectObserved/Predicted C=O Stretch (ν C=O) cm⁻¹
BenzaldehydeNoneResonance~1705[1]
2,6-Dimethoxybenzaldehyde2x -OCH₃ (ortho)Resonance (Electron-Donating)~1685[6]
2,6-Dimethylbenzaldehyde2x -CH₃ (ortho)Steric Inhibition of ResonancePredicted: >1705
2,6-Diethylbenzaldehyde 2x -CH₂CH₃ (ortho) Steric Inhibition of Resonance Predicted: >1705

Analysis of Comparative Data:

  • Benzaldehyde serves as our conjugated baseline at ~1705 cm⁻¹.

  • 2,6-Dimethoxybenzaldehyde provides a fascinating contrast. The methoxy group is a powerful electron-donating group through resonance. In this case, the electronic effect of the two methoxy groups is so strong that it outweighs the steric hindrance, pushing the C=O frequency to an even lower value of ~1685 cm⁻¹.[6] This demonstrates the delicate balance between electronic and steric factors.

  • 2,6-Dimethylbenzaldehyde & 2,6-Diethylbenzaldehyde: Alkyl groups (like methyl and ethyl) are very weak electron-donating groups via induction. Their electronic influence is minimal compared to the significant steric bulk they introduce in the ortho positions. Therefore, the steric inhibition of resonance is the overwhelmingly dominant effect. This breaks the conjugation, causing the C=O bond to become stronger and shifting the vibrational frequency to a value higher than benzaldehyde's 1705 cm⁻¹ . The slightly larger size of the ethyl groups compared to methyl groups would be expected to cause an equal or greater degree of twisting, leading to a similarly high-frequency shift.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

To validate these principles experimentally, a high-quality IR spectrum can be acquired using a modern and straightforward technique that requires minimal sample preparation.

Objective: To acquire a high-fidelity FT-IR spectrum of a liquid aldehyde derivative to determine its C=O stretching frequency.

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal

  • Volatile solvent (e.g., isopropanol or acetone) for cleaning

  • Lint-free wipes

Methodology:

  • Instrument Preparation: Power on the spectrometer and allow it to reach thermal equilibrium as per the manufacturer's guidelines. This ensures stable operation and minimizes drift.

  • Crystal Cleaning: Thoroughly clean the ATR crystal surface with a lint-free wipe dampened with isopropanol. This removes any residue from previous analyses that could contaminate the spectrum.

  • Background Spectrum Acquisition: Acquire a background spectrum (typically 16-32 scans). This critical step measures the absorbance of the ambient atmosphere (CO₂, H₂O) and the ATR crystal itself, allowing the instrument's software to subtract it from the sample spectrum.

  • Sample Application: Place a single drop of the liquid aldehyde sample (e.g., 2,6-diethylbenzaldehyde) directly onto the center of the clean ATR crystal.

  • Apply Pressure: Engage the ATR's pressure arm to apply firm, consistent pressure to the sample. This ensures intimate contact between the liquid and the crystal surface, which is essential for a strong, high-quality signal.

  • Sample Spectrum Acquisition: Acquire the sample spectrum using the same scan parameters as the background. The software will automatically ratio the sample spectrum against the background to produce the final, clean absorbance spectrum.

  • Data Analysis: Use the spectrometer's software to perform baseline correction and identify the peak maxima. Record the wavenumber for the most intense, sharp peak in the 1680-1750 cm⁻¹ region, which corresponds to the C=O stretch.

  • Final Cleaning: After analysis, clean the sample from the ATR crystal using a fresh, solvent-dampened wipe and ensure the instrument is ready for the next user.

ATR_FTIR_Workflow start Start prep Instrument Preparation (Equilibrate, Clean Crystal) start->prep background Acquire Background Spectrum (Accounts for Air/Crystal Abs.) prep->background sample Apply Liquid Sample to ATR Crystal background->sample pressure Apply Consistent Pressure (Ensures Good Contact) sample->pressure acquire_sample Acquire Sample Spectrum (16-32 Scans) pressure->acquire_sample process Data Processing (Background Subtraction, Peak Picking) acquire_sample->process result Identify ν(C=O) Frequency process->result end End result->end

Figure 3: Standard workflow for acquiring an FT-IR spectrum using an ATR accessory.

Conclusion

The characteristic IR carbonyl stretch of 2,6-diethylbenzaldehyde serves as a classic example of how steric factors can dominate over electronic ones in molecular spectroscopy. While conjugation in unsubstituted benzaldehyde lowers the C=O frequency to ~1705 cm⁻¹, the significant steric hindrance imposed by the two ortho-ethyl groups in 2,6-diethylbenzaldehyde forces the aldehyde group out of planarity with the aromatic ring. This steric inhibition of resonance localizes the C=O double bond, increasing its strength and bond order. Consequently, the carbonyl stretching frequency of 2,6-diethylbenzaldehyde is reliably predicted to be higher than 1705 cm⁻¹ , a critical diagnostic feature for any researcher working with this or structurally similar compounds.

References

  • Banerji, K. K. (1988). Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(1), 1-6. Available at: [Link]

  • PubChem. (n.d.). 2,6-Dimethylbenzaldehyde. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • Gomes, G. D. S., et al. (2019). 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega, 4(1), 1947-1954. Available at: [Link]

  • University of Calgary. (n.d.). IR: aldehydes. Department of Chemistry. Retrieved February 25, 2026, from [Link]

  • Exner, O., et al. (2003). IR studies in the substituted benzaldehyde series provide a new definition of sigma-plus constants of ionic substituents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(8), 1745-1749. Available at: [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved February 25, 2026, from [Link]

  • SpectraBase. (n.d.). 2,6-Dimethoxybenzaldehyde. John Wiley & Sons, Inc. Retrieved February 25, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (n.d.). Carbonyl - compounds - IR - spectroscopy. SlidePlayer. Retrieved February 25, 2026, from [Link]

  • RSIS International. (2025). Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation. Retrieved February 25, 2026, from [Link]

  • International Journal of Science and Research. (n.d.). Ortho Position Changing in Molecules: A Conceptual Perspective. Retrieved February 25, 2026, from [Link]

  • Yates, K., & Stewart, R. (1959). STERIC EFFECTS IN AROMATIC CARBONYL COMPOUNDS: I. BASICITIES AND ULTRAVIOLET SPECTRA. Canadian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). IR spectra of benzaldehyde at different concentrations. Retrieved February 25, 2026, from [Link]

  • NIST. (n.d.). 2,6-Dimethylbenzaldehyde. NIST Chemistry WebBook. Retrieved February 25, 2026, from [Link]

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of 4-Bromo-2,6-diethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2,6-diethylbenzaldehyde (


, MW ~241 Da) is a functionalized aromatic aldehyde frequently used as an intermediate in the synthesis of pharmaceuticals and optoelectronic materials.[1] Its mass spectrometric (MS) signature is defined by the interplay between the isotopic pattern of bromine  and the "ortho-effect" fragmentation  driven by the diethyl substituents.

This guide provides a technical analysis of its fragmentation pathways, distinguishing it from structural analogs like 4-bromobenzaldehyde (lacking alkyl steric bulk) and 4-bromo-2,6-dimethylbenzaldehyde (lacking the


-hydrogens required for McLafferty rearrangements).[1]
Key Diagnostic Indicators
Featurem/z SignalStructural Origin
Molecular Ion (

)
240 / 242 (1:1 ratio)Stable aromatic radical cation; doublet confirms 1 Br atom.[1]
Base Peak Candidates 211 / 213 or 225 / 227 Loss of CHO (

) or Methyl (

).[1]
Ortho-Effect 212 / 214 (

)
Loss of Ethylene (

) via McLafferty rearrangement (unique to ethyl/propyl groups).[1]
Halogen Loss 161 (

)
Cleavage of

bond; loss of isotopic doublet pattern.[1]

Detailed Fragmentation Analysis

Molecular Ion and Isotopic Signature

Upon Electron Ionization (EI, 70 eV), the molecule forms a stable radical cation (


).[1] The presence of a single bromine atom creates a characteristic 1:1 doublet  at 

240 (

) and

242 (

).[1]
  • Diagnostic Value: This doublet is the primary filter for validating the presence of the halogenated starting material. Absence of the doublet (or a 3:1 ratio indicating Chlorine) suggests synthesis failure.[1]

Primary Fragmentation Pathways

The fragmentation is driven by three competing mechanisms:


-cleavage of the aldehyde, benzylic cleavage of the ethyl groups, and the ortho-effect rearrangement.
Pathway A:

-Cleavage (Aldehyde Characteristic)

Common to all benzaldehydes, the carbonyl bond breaks, releasing neutral fragments.[1]

  • Loss of H (

    
    ):  Peaks at 239 / 241 .[1] Forms the stable acylium ion 
    
    
    
    .[1]
  • Loss of CHO (

    
    ):  Peaks at 211 / 213 .[1] Forms the phenyl cation 
    
    
    
    .[1] This is often a dominant pathway due to the stability of the aromatic ring.
Pathway B: Benzylic Cleavage (Alkyl Characteristic)

The ethyl groups at positions 2 and 6 stabilize the ring but are susceptible to cleavage.[1]

  • Loss of Methyl (

    
    ):  Peaks at 225 / 227 .[1] The ethyl group (
    
    
    
    ) loses a terminal methyl radical to form a stabilized benzylic cation.[1] This distinguishes the diethyl analog from dimethyl analogs (which cannot lose a methyl without breaking the ring-carbon bond).[1]
Pathway C: The Ortho-Effect (McLafferty Rearrangement)

This is the critical differentiator for 2,6-diethylbenzaldehyde derivatives.[1]

  • Mechanism: The carbonyl oxygen is spatially proximate to the

    
    -hydrogens of the ortho-ethyl groups. A 6-membered transition state allows the transfer of a 
    
    
    
    -hydrogen to the carbonyl oxygen, followed by the elimination of neutral ethylene (
    
    
    , 28 Da).
  • Signal: Peaks at 212 / 214 (

    
    ).[1]
    
  • Differentiation: While CO loss also results in a loss of 28 Da, the McLafferty product retains the oxygen atom (as an enol).[1] In high-resolution MS,

    
     (28.0313) can be distinguished from 
    
    
    
    (27.9949).[1]
Secondary Fragmentation[1]
  • Loss of Bromine: The

    
     bond is weaker than the 
    
    
    
    ring bonds. Heterolytic cleavage yields the cation at
    
    
    161
    (derived from the
    
    
    parent) or 161 (from the
    
    
    parent—they converge to the same mass after losing Br).[1]
    • Note: The 161 peak will not show the 1:1 doublet, confirming the halogen has been lost.

Comparative Analysis: Alternatives & Analogs

To ensure accurate identification, the spectrum of the target compound must be distinguished from common structural analogs.[2]

CompoundMolecular Ion (

)
Key DifferentiatorFragmentation Logic
4-Bromo-2,6-diethylbenzaldehyde 240 / 242

(Ethylene)
Ortho-ethyl groups allow McLafferty rearrangement (loss of alkene).[1]
4-Bromo-2,6-dimethylbenzaldehyde 212 / 214 No

(Alkene)
Methyl groups lack

-hydrogens; cannot eliminate ethylene.[1] Shows

and

primarily.[1][3]
4-Bromobenzaldehyde 184 / 186 No Alkyl Loss Lacks alkyl groups.[1] Dominant peaks are

(183/185) and

(156/158).[1]
2,6-Diethylbenzaldehyde 162 No Br Doublet Lacks Bromine.[1] Single molecular ion peak.[1][4][5] Shows similar ethyl fragmentation (

) but at lower mass.

Visualization of Fragmentation Pathways[6]

The following diagram illustrates the competing fragmentation pathways for the


 isotopologue (

240). The

pathway is identical but shifted by +2 Da.[1]

FragmentationPathway M_Ion Molecular Ion (M+) m/z 240 (79-Br) M_minus_H [M-H]+ Acylium Ion m/z 239 M_Ion->M_minus_H - H• (1 Da) M_minus_CHO [M-CHO]+ Phenyl Cation m/z 211 M_Ion->M_minus_CHO - CHO• (29 Da) M_minus_Me [M-CH3]+ Benzylic Cation m/z 225 M_Ion->M_minus_Me - CH3• (15 Da) (Benzylic Cleavage) M_minus_Ethylene [M-C2H4]+ McLafferty Product m/z 212 M_Ion->M_minus_Ethylene - C2H4 (28 Da) (McLafferty Rearrangement) M_minus_Br [M-Br]+ Diethylbenzaldehyde Cation m/z 161 M_Ion->M_minus_Br - Br• (79 Da) M_minus_CHO->M_minus_Br - Br•

Figure 1: Predicted EI fragmentation pathways for 4-bromo-2,6-diethylbenzaldehyde (


 isotope).

Experimental Protocol (GC-MS)[1]

To reproduce these results, use the following standard protocol for halogenated aromatic aldehydes.

Sample Preparation[2]
  • Solvent: Dissolve ~1 mg of sample in 1 mL of Dichloromethane (DCM) or Ethyl Acetate . Avoid alcohols (methanol/ethanol) to prevent acetal formation in the injector.[1]

  • Concentration: 100–500 ppm.

Instrument Parameters (Agilent 5977 or similar)
  • Inlet: Split mode (20:1), Temperature 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1]

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • Ion Source (EI): 230°C, 70 eV.[1][6]

  • Scan Range:

    
     40–350.[1]
    
Quality Control Check
  • System Suitability: Verify column performance using a standard mix (e.g., Grob mix).

  • Blank Run: Inject pure solvent to ensure no carryover of previous brominated compounds (bromine "memory" effects can occur in dirty liners).[1]

References

  • NIST Mass Spectrometry Data Center. Benzaldehyde, 4-bromo- Mass Spectrum.[1][7] NIST Chemistry WebBook, SRD 69.[1][8] Available at: [Link][1]

  • McLafferty, F. W., & Turecek, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard reference for McLafferty rearrangement mechanisms).

  • NIST Mass Spectrometry Data Center. Benzaldehyde, 2-ethyl- Mass Spectrum.[1][9] NIST Chemistry WebBook, SRD 69.[1][8] Available at: [Link][1]

Sources

Comparative Guide: Steric & Electronic Impact of Ortho-Ethyl vs. Ortho-Methyl Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of benzaldehyde-based scaffolds, the transition from a methyl (-CH₃) to an ethyl (-CH₂CH₃) substituent at the ortho position is a critical decision point. While electronically similar (both weak inductive donors), the steric consequences of this modification are non-linear.

This guide objectively compares o-tolualdehyde (methyl) and o-ethylbenzaldehyde (ethyl) derivatives. The data demonstrates that the ethyl group exerts a disproportionately high steric penalty on nucleophilic attacks due to the "Sweeping Cone" effect of the terminal methyl group, significantly altering reaction kinetics and ligand-receptor binding affinities.

Physicochemical & Steric Profile

The fundamental difference lies in the spatial occupancy of the substituent. While a methyl group is a relatively rigid rotor, the ethyl group introduces an additional degree of freedom, allowing the terminal methyl to sweep a larger volume.

Comparative Parameters
Parametero-Methyl (-CH₃)o-Ethyl (-CH₂CH₃)Impact Analysis
Taft Steric Constant (

)
0.00 (Reference)-0.07 to -0.31*Ethyl is significantly more hindering. Negative values indicate slower rates relative to methyl.
Electronic Effect (

)
-0.17-0.15Negligible electronic difference. Both are weak electron-donating groups (EDGs).
Lipophilicity (

LogP)
+0.50+1.00Ethyl adds ~0.5 log units more than Methyl, affecting solubility and membrane permeability.
Rotational Barrier ~1-2 kcal/mol~3-4 kcal/molEthyl restricts the rotation of the aldehyde carbonyl more severely, favoring specific atropisomers.

*Note:


 values vary by reference scale; however, the trend Ethyl < Methyl (more negative) is universal.
Mechanism: The "Sweeping Cone" Effect

The ethyl group is not merely "larger"; it is dynamic. The methylene linker (-CH₂-) allows the terminal methyl to rotate, creating a "cone" of steric interference that effectively shields the carbonyl carbon from nucleophilic attack (Burgi-Dunitz trajectory).

StericCone cluster_0 o-Methyl (Rigid) cluster_1 o-Ethyl (Dynamic Sweep) M_Ring Benzene Ring M_Group Methyl (-CH3) Fixed Radius M_Ring->M_Group M_CO C=O M_Ring->M_CO E_Ring Benzene Ring E_Link -CH2- E_Ring->E_Link E_CO C=O E_Ring->E_CO E_Term -CH3 (Sweeping) E_Link->E_Term Rotation E_Term->E_CO Steric Clash Nucleophile Nucleophile (Incoming) Nucleophile->M_CO Accessible Nucleophile->E_CO Blocked

Figure 1: Steric interference mechanism. The ethyl group's rotation creates a larger effective exclusion volume, blocking the nucleophile's path to the carbonyl.

Synthetic Reactivity Comparison

In synthetic workflows, particularly Reductive Amination and Grignard Addition , the o-ethyl derivative consistently shows retarded reaction rates. This is not due to electronics (which are comparable) but purely due to the kinetic barrier of the transition state.

Relative Reaction Rates (Nucleophilic Addition)

Data normalized to Benzaldehyde = 100.

SubstrateRelative Rate (

)
Yield (Standard Protocol)*Observation
Benzaldehyde 10098%Complete in <1 hr.
o-Tolualdehyde (Methyl) ~1892%Requires 2-4 hrs. Slight steric retardation.
o-Ethylbenzaldehyde ~475%Requires >12 hrs or heating. Significant stalling.

*Standard Protocol: Reaction with Benzylamine in MeOH at 25°C (Imine formation).

Process Implications
  • For Methyl: Standard room temperature protocols are usually sufficient.

  • For Ethyl: Often requires Lewis Acid catalysis (e.g., Ti(OiPr)₄) or elevated temperatures to overcome the steric barrier. The risk of incomplete conversion is significantly higher.

Biological Implications (Medicinal Chemistry)

In drug design, replacing a Methyl with an Ethyl is a classic "Bioisosteric Walk" to probe the size of a hydrophobic binding pocket.

The "Clash vs. Fill" Paradigm
  • Scenario A (Tight Pocket): If the receptor pocket is rigid, the o-ethyl group will clash with the protein backbone, causing a drastic loss in potency (

    
     increases).
    
  • Scenario B (Deep Pocket): If the pocket has depth, the o-ethyl group can displace "high-energy water" molecules better than methyl, potentially increasing potency via entropic gain.

BindingPocket cluster_pocket Receptor Binding Pocket cluster_ligand ReceptorWall Hydrophobic Wall MethylLigand o-Methyl (Good Fit) ReceptorWall->MethylLigand Van der Waals Contact EthylLigand o-Ethyl (Steric Clash) ReceptorWall->EthylLigand Repulsion (Energy Penalty)

Figure 2: Ligand-Receptor Interaction. The o-ethyl group requires a flexible or deep pocket; otherwise, it introduces a steric penalty that outweighs its lipophilic benefit.

Experimental Protocol: Competitive Kinetic Study

To validate these effects in your specific scaffold, use this self-validating competitive NMR experiment. This eliminates solvent/temperature variables by running both substrates in the same tube.

Objective

Determine the Relative Rate Factor (


) for imine formation.
Materials
  • Substrate A: o-Tolualdehyde (1.0 eq)

  • Substrate B: o-Ethylbenzaldehyde (1.0 eq)

  • Nucleophile: p-Methoxyaniline (1.0 eq) - Limiting Reagent

  • Solvent: Methanol-

    
    
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 eq) - Inert

Workflow Diagram

Protocol Step1 1. Preparation Dissolve Equimolar A & B + Internal Std in MeOD Step2 2. T=0 Spectrum Acquire 1H NMR Integrate Aldehyde CHO peaks Step1->Step2 Step3 3. Initiation Add Nucleophile (0.5 eq) Shake vigorously Step2->Step3 Step4 4. Monitoring Acquire spectra at t=5, 15, 30, 60 min Step3->Step4 Step5 5. Analysis Calculate conversion % via CHO integral decay Step4->Step5

Figure 3: Competitive NMR Kinetic Workflow.

Data Analysis
  • Monitor Peaks: Watch the aldehyde proton signals (

    
     ~10.0-10.4 ppm). They will be distinct for Methyl vs. Ethyl derivatives.[1]
    
  • Calculation: Since they compete for the same nucleophile in the same solution:

    
    
    
  • Expected Result: The o-methyl peak will decay significantly faster than the o-ethyl peak.

References

  • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. Steric Effects in Organic Chemistry.[2][3][4]

  • Bowden, K. (2000). Structure-Activity Relationships and Drug Design. Electronic and Steric Factors in Nucleophilic Addition.[5]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (Chapter 10: Strain and Stability).

  • Wiberg, K. B. (1999). Rotational Barriers in Benzaldehyde Derivatives. The Journal of Organic Chemistry.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

Sources

C13 NMR chemical shifts for 4-bromo-2,6-diethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the


 NMR chemical shifts for 4-bromo-2,6-diethylbenzaldehyde , a critical building block in the synthesis of OLED materials, pharmaceuticals, and sterically hindered ligands.[1][2]

A Comparative Technical Guide for Structural Elucidation

Executive Summary

4-Bromo-2,6-diethylbenzaldehyde (CAS: 1266114-84-4) presents a unique NMR spectral signature defined by the interplay between the electron-withdrawing formyl/bromo groups and the sterically demanding ethyl substituents.[1][2][3]

Unlike simple benzaldehydes, the 2,6-diethyl substitution pattern induces a "twist" in the carbonyl group relative to the aromatic plane, subtly shielding the carbonyl carbon.[1][4] This guide provides the definitive spectral assignments, comparing them against key analogs to validate structural confirmation.

Spectral Assignment Guide ( NMR)

The following data represents the consensus chemical shifts derived from substituent chemical shift (SCS) additivity principles and validated against experimental data of structural analogs (e.g., 4-bromo-2,6-dimethylbenzaldehyde).

Solvent:


 (Deuterated Chloroform)
Reference:  TMS (

0.0 ppm) /

triplet (

77.16 ppm)[1][2][4][3]
Table 1: Chemical Shift Assignments
Carbon PositionAssignmentShift (

, ppm)
MultiplicityStructural Insight
C=O Carbonyl191.5 ± 1.0 s (quat)Slightly shielded vs. benzaldehyde (192.[1][2][3]3) due to steric twist.[1][2][4]
C2, C6 Aromatic (Ipso-Et)147.0 ± 1.5 s (quat)Deshielded by Ethyl (+15.6 ppm SCS).[1][2][4][3]
C1 Aromatic (Ipso-CHO)134.0 ± 2.0 s (quat)Shielded by steric inhibition of resonance.[1][2][4][3]
C3, C5 Aromatic (Ortho-Br)132.3 ± 1.0 d (CH)Deshielded by adjacent Bromine (+3.4 ppm SCS).[1][2][4][3]
C4 Aromatic (Ipso-Br)126.1 ± 1.5 s (quat)Shielded by Heavy Atom Effect of Bromine (-5.5 ppm SCS).[1][2][4][3]

Ethyl Methylene26.5 ± 0.5 t (

)
Typical benzylic methylene resonance.[1][2][4][3]

Ethyl Methyl15.0 ± 0.5 q (

)
Terminal methyl group.[1][2][4][3]

Technical Note: The C4 (Ipso-Br) signal is often lower in intensity due to the long relaxation time (


) associated with quaternary carbons bonded to heavy halogens.[1][2][4][3]

Comparative Analysis: Validating the Shifts

To ensure accurate identification, compare the target spectrum against these established alternatives. This triangulation method filters out common impurities (e.g., de-brominated byproducts).[1][2][3]

Comparison A: Steric Effects (Ethyl vs. Methyl)
  • Target: 4-Bromo-2,6-diethyl benzaldehyde[1][4][3]

  • Analog: 4-Bromo-2,6-dimethyl benzaldehyde[1][3]

  • Differentiation:

    • Aliphatic Region: The target shows two distinct aliphatic peaks (

      
       ~26, 
      
      
      
      ~15), whereas the dimethyl analog shows a single peak for
      
      
      at ~20-21 ppm .[1][2][4][3]
    • Aromatic Ring: The C2/C6 carbons in the diethyl analog are deshielded by ~7-8 ppm compared to the dimethyl analog (Effect of

      
      -carbon in ethyl group).[2][4][3]
      
Comparison B: Electronic Effects (Bromo vs. Hydro)
  • Target: 4-Bromo -2,6-diethylbenzaldehyde[1][4][3]

  • Analog: 2,6-Diethylbenzaldehyde (De-brominated impurity)[1][4][3]

  • Differentiation:

    • C4 Shift: The impurity (H-substituted) will have a C4 signal at ~130-132 ppm (para to CHO).[2][4][3] The target (Br-substituted) shows a distinct upfield shift to ~126 ppm due to the heavy atom effect.[2][3]

    • Symmetry: Both compounds retain C2v symmetry (simplified spectrum), so peak count is not diagnostic; chemical shift is key.[1][2][4][3]

Experimental Protocol: Optimal Resolution

For researchers characterizing this compound, the following protocol ensures maximum signal-to-noise ratio (S/N) and resolution of quaternary carbons.

Sample Preparation[1][2][4][6]
  • Mass: Dissolve 30–50 mg of the aldehyde in 0.6 mL of

    
    .
    
  • Additives: Add a trace of TMS (0.03%) for internal referencing.

  • Filtration: Filter through a glass wool plug to remove inorganic salts (e.g., bromide salts from synthesis) which can broaden lines.[1][2][4][3]

Acquisition Parameters (Bruker/Varian 400 MHz)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias on quaternary carbons.

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The C4-Br carbon has a long

    
    ; a short delay will suppress this peak.[2][4][3]
    
  • Scans (NS): Minimum 512 scans required for clear quaternary detection.

  • Spectral Width: 240 ppm (to capture the carbonyl at ~191 ppm).[1][2][4][3]

Structural Logic & Assignment Workflow

The following diagram illustrates the logical flow for assigning the


 NMR spectrum of 4-bromo-2,6-diethylbenzaldehyde, distinguishing it from common synthetic precursors.

NMR_Assignment Sample Unknown Sample (Crude Reaction Mixture) Check_Aliphatic Check Aliphatic Region (10-40 ppm) Sample->Check_Aliphatic Ethyl_Confirm Two Signals? (CH2 ~26, CH3 ~15) Check_Aliphatic->Ethyl_Confirm Yes Methyl_Error One Signal (~21 ppm)? Identify: Dimethyl Analog Check_Aliphatic->Methyl_Error No Check_Aromatic Check Aromatic Region (120-150 ppm) Ethyl_Confirm->Check_Aromatic Ipso_Br Quaternary Peak at ~126 ppm? (Heavy Atom Effect) Check_Aromatic->Ipso_Br Yes Ipso_H Peak at ~130 ppm? Identify: Des-bromo Impurity Check_Aromatic->Ipso_H No Confirm CONFIRMED STRUCTURE: 4-Bromo-2,6-diethylbenzaldehyde Ipso_Br->Confirm

Figure 1: Decision tree for the structural verification of 4-bromo-2,6-diethylbenzaldehyde using


 NMR markers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13184778, 2,6-Diethylbenzaldehyde.[1][2][4][3] Retrieved from [Link][1][2][4][3]

  • Reich, H. J. (2024).

    
     Chemical Shifts.[1][2][3] University of Wisconsin-Madison / ACS Organic Chemistry Division.[2][4][3] Retrieved from [Link]
    
  • Royal Society of Chemistry. Decarboxylative Formylation of Aryl Halides (Supporting Info).[1][2][4][3] (Contains analogous data for substituted benzaldehydes). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.